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  • Product: 3-Bromo-7h-pyrrolo[2,3-c]pyridazine
  • CAS: 1638764-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-7H-pyrrolo[2,3-c]pyridazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a halogenated heterocyclic compound belonging to the pyrrolopyridazine class of molecules. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a halogenated heterocyclic compound belonging to the pyrrolopyridazine class of molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, including its molecular weight and exact mass, which are critical for analytical characterization. Furthermore, it delves into the synthetic strategies for this and structurally related compounds, offering insights into the chemical logic that underpins its preparation. The document also explores the significant role of the pyrrolopyridazine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, highlighting the potential applications of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine as a valuable building block in drug discovery.

Core Physicochemical Properties

A precise understanding of the molecular properties of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is foundational for its application in research and development. The key quantitative descriptors are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Monoisotopic Mass 196.95886 Da
CAS Number 1638764-04-1[1]

The presence of a bromine atom makes this molecule an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities at the 3-position. The pyrrole nitrogen (7H) provides a site for substitution, further expanding the molecular diversity that can be generated from this scaffold.

Synthesis and Chemical Reactivity

A plausible synthetic strategy would involve the construction of the fused ring system from a suitably substituted pyridazine precursor. For instance, the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been achieved through a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence starting from 4-bromo-3,6-dichloropyridazine.[2] This suggests that a similar approach, potentially involving a bromo-substituted pyridazine, could be employed to construct the 7H-pyrrolo[2,3-c]pyridazine core.

General synthetic routes to pyridazine-containing heterocycles often involve condensation reactions. For example, the reaction of 1,4-dicarbonyl compounds with hydrazine is a classical method for forming the pyridazine ring.[3] More advanced strategies include Lewis acid-mediated inverse electron demand Diels-Alder reactions to create functionalized pyridazines, including 3-bromo-pyridazines.[4]

The following diagram illustrates a conceptual synthetic workflow for related pyrrolopyridazine structures, highlighting the key bond-forming strategies.

Caption: Conceptual workflow for the synthesis of a pyrrolopyridazine core.

The reactivity of the bromine atom at the 3-position is of significant interest. It is anticipated to readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. This functionalization is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships (SAR).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolopyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] This is, in part, due to its bioisosteric relationship with purines and other key bicyclic heterocycles found in biologically active molecules.

Kinase Inhibitors

A significant area of application for pyrrolopyridazine and the structurally similar pyrrolo[2,3-d]pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the design of inhibitors for a variety of kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease, and Focal Adhesion Kinase (FAK), a target in oncology.[5][7] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, mimicking the interactions of the purine core of ATP with the kinase hinge region.

The general structure of a kinase inhibitor often involves a heterocyclic core that binds to the ATP-binding site, with various substituents extending into different pockets of the enzyme to enhance potency and selectivity. 3-Bromo-7H-pyrrolo[2,3-c]pyridazine represents a valuable starting material for the synthesis of such inhibitors, where the bromine atom can be replaced with a variety of chemical moieties to explore the SAR of the target kinase.

The following diagram illustrates the general principle of a kinase inhibitor based on a pyrrolopyridazine scaffold.

Kinase_Inhibitor_Concept cluster_0 Kinase ATP Binding Site cluster_1 Pyrrolopyridazine-based Inhibitor Hinge_Region Hinge Region (Backbone Amides) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor Pyrrolopyridazine Core R1 Group R2 Group Inhibitor:core->Hinge_Region H-bonds Inhibitor:r1->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor:r2->Solvent_Front Solvent Exposure/ Further Interactions

Caption: Interaction concept of a pyrrolopyridazine kinase inhibitor.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is not widely published. However, based on the analysis of related pyrrolopyridazine and pyridazine structures, the following characteristic signals can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrrole and pyridazine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridazine nitrogens and the bromine atom. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift in the range typical for bromo-substituted aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks). High-resolution mass spectrometry would be used to confirm the elemental composition, consistent with the provided exact mass.

For researchers synthesizing this compound, a full suite of spectroscopic analyses, including 2D NMR techniques like COSY and HMBC, would be essential for unambiguous structure elucidation.[8]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • In case of exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If skin contact occurs, wash off with soap and plenty of water.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its defined physicochemical properties and the reactivity of the bromine atom make it an attractive starting material for the synthesis of diverse compound libraries. The established importance of the pyrrolopyridazine scaffold in targeting protein kinases underscores the potential of this molecule in the development of novel therapeutics. While detailed experimental and spectroscopic data are not yet widely disseminated in the public domain, the information presented in this guide, based on related structures and synthetic methodologies, provides a solid foundation for researchers and scientists working with this compound.

References

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. 2020. [Link][2]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. 2021. [Link][5]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link][4]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. 2019. [Link][8]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. 2009. [Link][3]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society. 2021. [Link][6]

  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. 2006. [Link][7]

Sources

Exploratory

Pharmacokinetic profiling of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine scaffolds

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Scaffolds Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment The 7H-pyrrolo[2,3-c]pyridazine core is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Scaffolds

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

The 7H-pyrrolo[2,3-c]pyridazine core is a privileged scaffold in modern medicinal chemistry. As an isostere of purine, it has proven to be a highly effective hinge-binding motif for a multitude of protein kinases, leading to its exploration in oncology, immunology, and neurodegenerative diseases.[1][2] The 3-bromo substituent, in particular, serves as a versatile synthetic handle, a gateway for introducing diverse chemical moieties through cross-coupling reactions to optimize potency and selectivity.[3] However, the ultimate success of any drug candidate derived from this scaffold is not dictated by potency alone. It is fundamentally governed by its pharmacokinetic (PK) profile—the body's effect on the drug.

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel compounds built upon the 3-Bromo-7H-pyrrolo[2,3-c]pyridazine core. It is designed for drug discovery researchers and scientists, moving beyond a simple recitation of protocols to explain the causal-driven strategy behind each experimental choice. Our objective is to build a self-validating system of assays that progressively de-risks a chemical series, enabling the selection of candidates with a higher probability of clinical success.

Part 1: Foundational In Vitro ADME & Physicochemical Profiling

The journey from a potent "hit" to a viable "lead" begins with a foundational understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These early, high-throughput assays are designed to identify potential liabilities that could terminate a program in later, more resource-intensive stages.[4][5]

Core Physicochemical Properties: The Bedrock of Bioavailability

Before any biological assay, we must understand the fundamental physicochemical nature of the compound. These properties influence everything from dissolution in the gut to penetration of cell membranes.

  • Aqueous Solubility: This is a non-negotiable prerequisite for oral absorption. Poor solubility can lead to low and erratic absorption, undermining any potential therapeutic effect.

    • Experimental Rationale: We employ a kinetic solubility assay using turbidimetry as a high-throughput primary screen. For lead compounds, a more rigorous thermodynamic solubility test is conducted. The goal is to ensure the compound can dissolve in the gastrointestinal fluid.

  • Lipophilicity (LogD): This parameter, measured as the distribution coefficient between octanol and a buffered aqueous solution at pH 7.4, is a critical predictor of a compound's ability to cross biological membranes.

    • Experimental Rationale: A LogD value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[6] A balanced LogD (typically in the 1-3 range) is often sought.

ParameterRecommended AssayTarget Value Rationale
Kinetic Solubility High-Throughput Nephelometry/Turbidimetry>50 µM
Thermodynamic Solubility Shake-Flask Method at pH 7.4>20 µM
Lipophilicity (LogD) Chromatographic (Chrom LogD) or Shake-Flask1.0 - 3.5
Metabolic Stability: The First Look at Drug Lifetime

Metabolic stability provides the first indication of how long a compound will survive in the body before being broken down, primarily by enzymes in the liver. Unstable compounds will have a short half-life and high clearance, often precluding effective therapeutic exposure.[7]

  • Experimental Rationale: The primary goal is to assess the intrinsic clearance (CLint) of the compound. We utilize two main systems:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells, containing the majority of the Cytochrome P450 (CYP) enzymes responsible for Phase I (oxidative) metabolism.[8] This is a cost-effective, high-throughput screen for major metabolic liabilities.

    • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes, as well as transporters. They provide a more complete and physiologically relevant picture of hepatic metabolism.[3]

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to a final incubation concentration of 1 µM in a phosphate buffer (pH 7.4).

  • Incubation Mixture: The compound is pre-warmed with HLM (e.g., 0.5 mg/mL protein concentration) at 37°C.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a necessary cofactor for CYP450 enzyme activity.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]

  • Data Interpretation: The percentage of the parent compound remaining over time is plotted, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_exp Incubation at 37°C cluster_analysis Analysis Compound Test Compound (1µM final) Incubate Incubation Mixture Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Initiate Reaction Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for In Vitro Metabolic Stability Assay.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

The 7H-pyrrolo[2,3-c]pyridazine core, being a nitrogen-containing heterocycle, has the potential to inhibit key CYP enzymes (e.g., 3A4, 2D6, 2C9). Such inhibition can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[5]

  • Experimental Rationale: We perform a direct inhibition assay using fluorescent probe substrates for the major CYP isoforms. A decrease in the formation of the fluorescent metabolite in the presence of our test compound indicates inhibition. The output is an IC50 value, which represents the concentration of the compound required to cause 50% inhibition. A high IC50 value (>10 µM) is desirable.

Plasma Protein Binding (PPB) & Permeability
  • Plasma Protein Binding: Most drugs bind to plasma proteins like albumin. Only the unbound (free) drug is available to interact with its target and be cleared.[10] High PPB can limit efficacy and complicate PK/PD relationships.

    • Experimental Rationale: Rapid Equilibrium Dialysis (RED) is the gold standard. The compound is dialyzed against plasma across a semi-permeable membrane, and the concentrations in the buffer and plasma chambers are measured at equilibrium to determine the fraction unbound (fu).

  • Permeability: To be orally active, a drug must be absorbed across the intestinal wall.

    • Experimental Rationale: The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[11] We measure the rate of compound appearance on the basolateral (blood) side after application to the apical (intestinal) side (Papp A to B). We also measure transport in the reverse direction (Papp B to A) to calculate an efflux ratio. A high efflux ratio (>2) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can be a significant barrier to oral absorption and brain penetration.

Part 2: In Vivo Pharmacokinetic Characterization

Following promising in vitro data (e.g., high stability, low CYP inhibition, moderate PPB), the next critical step is to evaluate the compound's behavior in a living organism.[12] Rodent models (typically mouse or rat) are used for initial PK studies.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_output Data Interpretation IV Intravenous (IV) Dosing (e.g., 1 mg/kg) Animals Sprague-Dawley Rats (n=3 per group) IV->Animals PO Oral (PO) Dosing (e.g., 10 mg/kg) PO->Animals Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Animals->Sampling Plasma Process to Plasma Sampling->Plasma Bioanalysis LC-MS/MS Quantification Plasma->Bioanalysis PK_Params Calculate PK Parameters (CL, Vd, t½, AUC, F%) Bioanalysis->PK_Params

Caption: Typical Workflow for a Rodent Pharmacokinetic Study.

Bioanalytical Method Development: The Key to Accurate Data

A robust and sensitive bioanalytical method is essential for accurately quantifying the drug in plasma.[9]

  • Methodology: LC-MS/MS is the industry standard.

    • Optimization: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of the parent compound and a stable isotope-labeled internal standard.

    • Sample Preparation: A protein precipitation or liquid-liquid extraction is performed on plasma samples to remove interfering matrix components.

    • Chromatography: A suitable HPLC or UPLC column and mobile phase are chosen to separate the analyte from endogenous plasma components.

    • Validation: The method is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidance.

Interpreting Core Pharmacokinetic Parameters

The plasma concentration-time data from the in vivo study are used to calculate key parameters that describe the drug's disposition.

ParameterAbbreviationDefinitionSignificance for a 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Scaffold
Clearance CLThe volume of plasma cleared of the drug per unit of time (L/hr/kg).A primary measure of elimination. High clearance suggests rapid metabolism or excretion, potentially requiring frequent or high doses. This is a known risk for some related heterocyclic scaffolds.[13]
Volume of Distribution VdThe theoretical volume into which the drug distributes to achieve the observed plasma concentration (L/kg).Indicates the extent of tissue distribution. A Vd > 0.6 L/kg suggests the compound leaves the bloodstream and enters tissues.
Terminal Half-Life t1/2The time required for the plasma concentration to decrease by half during the elimination phase (hr).Determines the dosing interval. It is a hybrid parameter dependent on both CL and Vd.
Area Under the Curve AUCThe total drug exposure over time (ng*hr/mL).Represents the overall exposure of the body to the drug. Used to calculate bioavailability.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.A critical parameter for oral drug development. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). Low F% can be due to poor absorption or high first-pass metabolism.

Part 3: Integrated Analysis and Strategic Optimization

The true power of this profiling cascade lies in integrating the data to build a complete picture and guide the next steps of chemical synthesis.

In Vitro-In Vivo Correlation (IVIVC)

A key goal is to understand if our in vitro results predict the in vivo outcome. For instance, if a compound shows high intrinsic clearance in human hepatocytes, we would predict high hepatic clearance in vivo. A discrepancy, such as a compound that is stable in vitro but has high clearance in vivo, might point to non-hepatic clearance mechanisms (e.g., renal excretion) or issues with the in vitro assay.

Addressing Pharmacokinetic Liabilities

The 3-Bromo-7H-pyrrolo[2,3-c]pyridazine scaffold, while attractive for its kinase activity, may present PK challenges. Aromatic N-heterocycles can be susceptible to oxidative metabolism by CYPs or other enzymes like aldehyde oxidase.[14]

  • Scenario 1: High Clearance/Metabolic Instability. If the primary liability is rapid metabolism, metabolite identification studies are initiated. By incubating the compound with liver microsomes and analyzing the products by high-resolution mass spectrometry, we can pinpoint the "metabolic soft spot."

    • Strategic Response: Medicinal chemistry efforts would then focus on blocking this site of metabolism. For example, if oxidation is occurring on the pyrrole ring, substitution at that position with a fluorine atom could be explored. This strategy of "scaffold hopping" or blocking metabolism is a proven method for improving stability.[6][15]

  • Scenario 2: Low Permeability/High Efflux. If the Caco-2 assay shows high efflux, this suggests the compound is being actively pumped out of intestinal cells.

    • Strategic Response: The chemical structure can be modified to reduce its recognition by efflux transporters. This often involves modulating polarity and hydrogen bonding capacity.

  • Scenario 3: Low Oral Bioavailability. This can be a complex issue stemming from poor solubility, low permeability, or high first-pass metabolism.

    • Strategic Response: By analyzing all the data, the root cause can be diagnosed. If solubility is the issue, formulation strategies or synthesis of more soluble prodrugs could be pursued. If first-pass metabolism is the culprit, the strategies described for high clearance would apply.

Conclusion

The pharmacokinetic profiling of the 3-Bromo-7H-pyrrolo[2,3-c]pyridazine scaffold is a multi-faceted, iterative process. It begins with foundational in vitro assays that assess physicochemical properties, metabolic stability, and permeability, and progresses to definitive in vivo studies in animal models. By logically sequencing these experiments and critically interpreting the integrated dataset, research teams can efficiently identify compounds with favorable drug-like properties. This causality-driven approach, which emphasizes understanding the "why" behind the data, is paramount for rationally designing and selecting clinical candidates with the highest probability of therapeutic success.

References

  • ResearchGate. (2025). Pyrrolopyridazine MEK inhibitors | Request PDF. Available from: [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Patin, A., et al. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. ACS Infectious Diseases. Available from: [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • BioDuro. (n.d.). DMPK & ADME Services | In Vitro, In Vivo PK/TK & Bioanalytical CRO. Retrieved from [Link]

  • Shelke, R., & Rishipathak, D. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. ResearchGate. Available from: [Link]

  • Dalvie, D. K., & Di, L. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Drug Discovery Today: Technologies. Available from: [Link]

  • Semantic Scholar. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational A. Available from: [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available from: [Link]

  • PubMed. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Available from: [Link]

  • Worrell, B. T., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link]

  • Efimov, I. V., et al. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4- d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins-Spectroscopic and In Silico Studies. Available from: [Link]

  • PubMed. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Available from: [Link]

  • MDPI. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. Available from: [Link]

  • PubMed. (2023). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody-Drug Conjugate. Available from: [Link]

  • PMC. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link]

  • Aurigene. (2021). DMPK Studies with Customized, Innovative and IDD solutions. Available from: [Link]

  • MDPI. (2023). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Available from: [Link]

  • PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Available from: [Link]

  • Nuvisan. (n.d.). Expert DMPK & ADME solutions for preclinical development. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 900445-31-4). As a specialized heterocyclic compound, its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks in a research and development setting. This document synthesizes data from established safety data sheets and chemical supplier information to offer a field-proven perspective on its application.

Hazard Identification and Risk Assessment

3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a compound for which extensive toxicological data is not yet widely available. Therefore, a precautionary approach to handling is paramount. The primary hazards associated with this and similar chemical compounds are outlined below.

1.1. GHS Hazard Classification

Based on available Safety Data Sheets (SDS), 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure), Respiratory SystemCategory 3

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2. Prudent Risk Assessment

Given its classification, the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. A comprehensive risk assessment should be conducted before any experimental work begins. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the existing engineering controls.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure to 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

2.1. The Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls, which prioritizes the elimination or substitution of a hazard where possible. When this is not feasible, engineering and administrative controls, followed by PPE, are implemented.

Caption: Hierarchy of controls for managing exposure risks.

2.2. Engineering Controls

  • Chemical Fume Hood: All work involving the handling of solid 3-Bromo-7H-pyrrolo[2,3-c]pyridazine or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, a glove box may be necessary to provide a more contained environment.

2.3. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the compound.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Provides a barrier against skin contact. Double-gloving is recommended for extended procedures.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Laboratory coat, closed-toe shoesPrevents contamination of personal clothing and skin.
Respiratory Protection Not typically required if work is performed in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Ensures respiratory protection in the absence of adequate engineering controls.

Storage and Stability

Proper storage is crucial to maintain the integrity of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine and to prevent accidental release.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Long-term Storage: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary to minimize harm.

4.1. First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill Response Protocol

A clear and practiced spill response plan is essential.

Spill Response Workflow cluster_1 Spill Response for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Alert Alert personnel in the immediate area Evacuate Evacuate the area if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Exploratory

Crystallographic data and X-ray structure of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

An In-Depth Technical Guide to the Crystallographic and Structural Analysis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Impo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and Structural Analysis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in Drug Discovery

The fusion of a pyrrole and a pyridazine ring system creates the 7H-pyrrolo[2,3-c]pyridazine core, a bioisostere of purine that is of significant interest in medicinal chemistry. This scaffold has been explored for the development of inhibitors for targets such as Janus kinases (JAKs) and Lysine-Specific Demethylase 1 (LSD1).[1][2] The strategic placement of a bromine atom at the 3-position is a key design element. This halogen substituent not only influences the electronic properties and binding interactions of the molecule but, more importantly, serves as a versatile synthetic handle for introducing further diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Obtaining a high-resolution single-crystal X-ray structure of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a foundational step in any drug discovery campaign utilizing this fragment. The precise knowledge of its three-dimensional geometry, including bond lengths, angles, and potential intermolecular interactions, provides invaluable insights for:

  • Structure-Based Drug Design (SBDD): A high-resolution crystal structure provides the exact conformation of the molecule, which is crucial for accurate docking studies and the rational design of more potent and selective inhibitors.

  • Fragment-Based Drug Discovery (FBDD): As a core fragment, its crystal structure allows for a precise understanding of how it can be elaborated within a protein's binding pocket.

  • Understanding Structure-Activity Relationships (SAR): Correlating the precise structural features with biological activity is fundamental to optimizing lead compounds.

  • Computational Modeling: An experimental structure serves as a vital benchmark for validating and refining computational models and force fields.

Given the absence of a publicly available crystal structure, this guide provides the necessary theoretical and practical framework to obtain and analyze this critical piece of data.

Synthesis and Purification: A Proposed Route

While a specific, published synthetic route for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is not detailed in the literature, a plausible and efficient synthesis can be designed based on established methodologies for related pyrrolopyridazine systems.[3][4][5] The proposed pathway involves the construction of the fused heterocyclic system followed by a regioselective bromination.

Proposed Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., Substituted Pyrrole) B Vilsmeier-Haack Formylation A->B POCl3, DMF C Condensation with Hydrazine B->C N2H4·H2O D Cyclization to form 7H-pyrrolo[2,3-c]pyridazine C->D Heat E Regioselective Bromination (e.g., with NBS) D->E N-Bromosuccinimide, CH3CN F 3-Bromo-7H-pyrrolo[2,3-c]pyridazine E->F G Purification (Crystallization/Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Proposed synthetic pathway for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

Step-by-Step Experimental Protocol:
  • Synthesis of 7H-pyrrolo[2,3-c]pyridazine: A suitable starting material, such as a 4-aroylpyrrole, can undergo a Vilsmeier-Haack reaction to introduce a formyl group at the adjacent position, yielding a pyrrole-2,3-dicarbonyl intermediate.[4][5]

  • Subsequent condensation of this intermediate with hydrazine hydrate, followed by heating, will facilitate the cyclization to form the 7H-pyrrolo[2,3-c]pyridazine core.

  • Regioselective Bromination: The synthesized 7H-pyrrolo[2,3-c]pyridazine can then be subjected to electrophilic bromination. The use of N-Bromosuccinimide (NBS) in a solvent like acetonitrile is a standard and effective method for the regioselective bromination of such electron-rich heterocyclic systems. The pyrrole moiety is expected to be more reactive towards electrophilic substitution than the pyridazine ring.

  • Purification: The crude product should be purified to obtain material suitable for crystallization. This can be achieved through column chromatography on silica gel, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, methanol, or ethanol).

  • Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocols provide a starting point for the crystallization of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

Key Considerations:
  • Purity: The starting material must be of the highest possible purity (>98%).

  • Solvent Selection: A systematic screening of solvents is crucial. Ideal solvents will fully dissolve the compound at an elevated temperature and show limited solubility at room or lower temperatures.

Recommended Crystallization Techniques:
  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) to near saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent (in which it is readily soluble) to create a concentrated solution. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a "poor" solvent (in which the compound is sparingly soluble, e.g., hexanes or water). The slow diffusion of the poor solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: The principle is the same as the hanging drop, but the drop of the compound solution is placed on a post within the well containing the poor solvent.

  • Solvent-Antisolvent Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent in a narrow vial.

    • Carefully layer a less dense, miscible "antisolvent" (a solvent in which the compound is insoluble) on top of this solution.

    • Over time, the two solvents will slowly mix at the interface, reducing the solubility and inducing crystallization.

X-ray Diffraction Analysis: A Self-Validating Workflow

Once suitable single crystals are obtained, the following workflow outlines the process of data collection and structure determination.

XRay_Workflow A Crystal Selection & Mounting B Preliminary Diffraction Screening A->B Goniometer head C Data Collection Strategy B->C Unit cell, crystal quality D Full Sphere Data Collection C->D Exposure time, frame width E Data Integration & Scaling D->E Intensity data extraction F Space Group Determination E->F Symmetry analysis G Structure Solution (Direct Methods/Patterson) F->G Initial atomic positions H Structure Refinement G->H Least-squares minimization I Validation (CheckCIF) H->I Geometric & displacement parameters J Final Crystallographic Report (CIF) I->J Final validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector. A full sphere of diffraction data is collected.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial electron density map. An initial model of the molecule is built into this map. This model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

  • Validation: The final structural model is rigorously validated using software like CheckCIF to ensure its geometric and crystallographic sensibility. The output is a Crystallographic Information File (CIF).

Predicted Structural Characteristics and Data

While the experimental structure is yet to be determined, we can predict key features based on fundamental chemical principles and data from structurally related compounds found in the Cambridge Structural Database (CSD).[6]

Chemical and Physical Properties
PropertyValueSource
CAS Number 1638764-04-1[7]
Molecular Formula C₆H₄BrN₃[7]
Molecular Weight 198.02 g/mol [7]
Appearance Expected to be a crystalline solid-
Storage Inert atmosphere, 2-8°C[7]
Predicted Molecular Geometry and Interactions:
  • Planarity: The fused pyrrolo[2,3-c]pyridazine ring system is expected to be largely planar, a common feature of aromatic heterocyclic systems.[8][9]

  • Bond Lengths and Angles: The bond lengths within the rings will exhibit values intermediate between single and double bonds, characteristic of aromatic systems. The C-Br bond length is anticipated to be in the range of 1.85-1.90 Å.

  • Intermolecular Interactions: In the solid state, the crystal packing will likely be dominated by a combination of:

    • Hydrogen Bonding: The N-H proton of the pyrrole ring is a strong hydrogen bond donor and is likely to form intermolecular hydrogen bonds with the nitrogen atoms of the pyridazine ring of neighboring molecules.

    • π-π Stacking: The planar aromatic surfaces of the molecules are expected to engage in π-π stacking interactions, with interplanar distances typically around 3.4-3.8 Å.[8]

    • Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with electronegative atoms (like the pyridazine nitrogens) on adjacent molecules.

Conclusion and Future Outlook

This technical guide provides a robust and scientifically grounded roadmap for researchers aiming to determine the single-crystal X-ray structure of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction, scientists can generate the critical structural data needed to accelerate their drug discovery efforts. The elucidation of this structure will undoubtedly serve as a valuable asset for the medicinal chemistry community, enabling more precise structure-based design and a deeper understanding of the SAR for this important class of heterocyclic compounds.

References

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules. Available at: [Link]

  • 5-bromo-3-chloro-7H-pyrrolo(2,3-c)pyridazine. PubChem. Available at: [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. Arkivoc. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. Available at: [Link]

  • 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link]

  • 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine. NextSDS. Available at: [Link]

  • 5-bromo-3-chloro-7h-pyrrolo[2,3-c]pyridazine. PubChemLite. Available at: [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. MDPI. Available at: [Link]

  • The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 3-bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine. PubChemLite. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. Available at: [Link]

  • Pyridazine. University of California, Irvine. Available at: [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. Available at: https://www.mdpi.com/1420-3049/27/19/6274
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Compounds

Foreword: A Proactive Approach to Preclinical Safety The 7H-pyrrolo[2,3-c]pyridazine scaffold and its derivatives represent a promising class of nitrogen-containing heterocyclic compounds in modern medicinal chemistry.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to Preclinical Safety

The 7H-pyrrolo[2,3-c]pyridazine scaffold and its derivatives represent a promising class of nitrogen-containing heterocyclic compounds in modern medicinal chemistry.[1][2] Exhibiting a wide range of biological activities, these molecules are frequently investigated for their potential as kinase inhibitors and other therapeutic agents for diseases like cancer.[1][2] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being unforeseen toxicity. Early and comprehensive in vitro toxicity screening is not merely a regulatory hurdle but a fundamental component of a "fail fast, fail cheap" strategy in drug discovery.[3] It allows for the rapid identification of liabilities, conserves resources, and guides the selection of candidates with the most favorable safety profiles.

This guide provides a comprehensive framework for the in vitro toxicity assessment of novel compounds, specifically focusing on a hypothetical molecule, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine. We will move beyond simple procedural lists to explore the causal logic behind experimental design, data interpretation, and the integration of multiple endpoints to build a robust preliminary safety profile. Every protocol herein is designed as a self-validating system, providing researchers with the tools to generate reliable and actionable data.

Part 1: Foundational Cytotoxicity Assessment — Establishing the Baseline

The initial phase of toxicity screening aims to answer a fundamental question: At what concentration does the compound begin to exert a broadly toxic effect on living cells? This is often quantified by the half-maximal inhibitory concentration (IC50).[3] This phase utilizes robust, high-throughput assays to measure general cell health and viability.[4]

The Critical Choice of Cell Models

The selection of cell lines is a cornerstone of any meaningful in vitro study.[3] A strategically chosen panel should include cell types relevant to the compound's intended therapeutic target, as well as those representing organs commonly susceptible to drug-induced toxicity, such as the liver (hepatotoxicity) and kidneys (nephrotoxicity).

  • Hepatotoxicity Model: HepG2 (human liver carcinoma) cells are widely used due to their hepatic origin and retention of some metabolic enzyme activity.

  • Nephrotoxicity Model: HEK293 (human embryonic kidney) cells serve as a standard model for assessing potential kidney damage.

  • Target-Relevant Model: If the compound is an anti-cancer agent, a relevant cancer cell line (e.g., MCF-7 for breast cancer) should be included to assess for selective toxicity.

Workflow for Initial Cytotoxicity Screening

The overall process involves exposing a panel of cell lines to a range of compound concentrations and measuring the impact on cell viability after a set incubation period (e.g., 24 or 48 hours).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-Well Plates treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24/48 Hours treatment->incubation assay_add Add Viability Reagent (e.g., MTT, LDH) incubation->assay_add readout Measure Signal (Absorbance/Fluorescence) assay_add->readout data_proc Process Raw Data readout->data_proc ic50_calc Calculate IC50 Values data_proc->ic50_calc report Generate Dose-Response Curves & Summary Table ic50_calc->report

Caption: General Workflow for In Vitro Cytotoxicity Screening.
Protocol: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[6][7] This is a marker of necrosis or late-stage apoptosis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration.

Data Presentation: Summarizing Cytotoxicity

The results from the foundational screening should be summarized in a clear, comparative table.

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT24 hoursValue
HepG2MTT48 hoursValue
HEK293MTT24 hoursValue
HEK293MTT48 hoursValue
MCF-7MTT48 hoursValue
HepG2LDH48 hoursValue

Part 2: Mechanistic Toxicity Profiling — Uncovering the "Why"

Once a compound demonstrates cytotoxicity, the next critical step is to investigate the underlying mechanism of cell death. This provides deeper insights into the compound's potential liabilities. Key questions include: Is the compound inducing programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis)? Does it cause oxidative stress? Does it damage the cell's genetic material?

Apoptosis Induction: The Caspase Cascade

Apoptosis is a controlled, programmed form of cell death mediated by a family of proteases called caspases.[8] The activation of executioner caspases, particularly Caspase-3 and Caspase-7, is a hallmark of apoptosis.[9]

G compound 3-Bromo-7H-pyrrolo [2,3-c]pyridazine mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp37 Pro-Caspase-3/7 apoptosome->casp37 active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis (Cell Death) active_casp37->apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active Caspase-3 and -7 to release aminoluciferin, generating a light signal proportional to caspase activity.[9]

Methodology:

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC50 value for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add-Mix-Measure: Add 100 µL of the reagent directly to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Analysis: A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

Oxidative Stress: The Role of Reactive Oxygen Species (ROS)

Many drugs induce toxicity by increasing the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[10] An excess of ROS can damage lipids, proteins, and DNA, leading to cell death.[11]

Protocol: H2DCFDA Assay for General ROS Detection

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS inside the cell.[10]

Methodology:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Probe Loading: Remove media and wash cells with warm PBS. Add media containing 10 µM H2DCFDA and incubate for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Add fresh media containing the test compound at various concentrations. A positive control like H₂O₂ (100 µM) should be included.

  • Incubation: Incubate for a short period (e.g., 1-4 hours).

  • Readout: Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Analysis: An increase in fluorescence indicates a rise in intracellular ROS levels.

Genotoxicity: Assessing DNA Damage

Genotoxicity assays are critical for identifying compounds that can cause DNA mutations or chromosomal damage, which are potential indicators of carcinogenicity.[12] The in vitro micronucleus test and the comet assay are two widely accepted methods.[13][14]

Protocol: In Vitro Micronucleus Test

This assay detects small, extranuclear bodies called micronuclei, which contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15] It identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[16]

Methodology:

  • Cell Culture: Use a suitable cell line, such as TK6 human lymphoblastoid cells.

  • Compound Exposure: Treat cells with at least three concentrations of the test compound for a short duration (e.g., 4 hours).

  • Recovery: Remove the compound and allow the cells to grow for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.[15]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa and Acridine Orange).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

Part 3: The Critical Role of Metabolic Activation

Many compounds are not directly toxic but become toxic after being metabolized by enzymes in the liver, primarily the Cytochrome P450 (CYP450) family.[16] This process is known as metabolic activation. In vitro assays that lack metabolic competency can produce false-negative results.[17] To address this, a liver homogenate supernatant, known as the S9 fraction, is added to the test system.[18]

G cluster_main Genotoxicity Assay Workflow cluster_no_s9 Without Metabolic Activation cluster_s9 With Metabolic Activation start Prepare Test Compound treat_no_s9 Treat Cells directly start->treat_no_s9 mix_s9 Incubate Compound with S9 Mix (Liver Extract + Cofactors) start->mix_s9 assay_no_s9 Perform Assay (e.g., Micronucleus Test) treat_no_s9->assay_no_s9 result_no_s9 Result: Direct Genotoxicity assay_no_s9->result_no_s9 treat_s9 Treat Cells with S9/Compound Mixture mix_s9->treat_s9 assay_s9 Perform Assay (e.g., Micronucleus Test) treat_s9->assay_s9 result_s9 Result: Metabolite-Induced Genotoxicity assay_s9->result_s9

Caption: Parallel Workflow for Assessing Genotoxicity with and without S9.
Incorporating S9 into the Micronucleus Assay

To test for metabolically activated genotoxins, the micronucleus assay protocol is modified to include an S9 mix.

Methodology Addendum:

  • Prepare S9 Mix: On the day of the experiment, prepare a fresh S9 mix containing induced rat or human liver S9 fraction, a buffer, and a cofactor-regenerating system (e.g., NADP, G6P).[16][19]

  • Exposure with S9: For the "with metabolic activation" arm of the study, the short (4-hour) treatment of cells with the test compound is performed in the presence of the S9 mix.

  • Parallel Testing: It is crucial to run the assay both with and without the S9 mix to distinguish between direct-acting genotoxins and those requiring metabolic activation.[17]

Conclusion: Synthesizing an Integrated Toxicity Profile

The in vitro toxicity screening of a novel compound like 3-Bromo-7H-pyrrolo[2,3-c]pyridazine should not be viewed as a series of disconnected assays. It is an integrated, tiered approach. The initial broad cytotoxicity screening establishes the relevant concentration range for further investigation. Subsequent mechanistic assays for apoptosis, ROS, and genotoxicity—performed with and without metabolic activation—build a comprehensive profile of the compound's potential liabilities. This multi-faceted dataset is invaluable for making informed decisions, guiding structure-activity relationship (SAR) studies to mitigate toxicity, and selecting the most promising candidates for further preclinical development.

References

  • Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making: Report from the 2022 IWGT quantitative analysis expert working group meeting. (n.d.). Environmental and Molecular Mutagenesis. [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2012). ResearchGate. [Link]

  • Reactive Oxygen Species (ROS) Detection. (n.d.). BMG LABTECH. [Link]

  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. (2014). PLOS One. [Link]

  • Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. (2021). ACS Omega. [Link]

  • OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. [Link]

  • A strategy for primary high throughput cytotoxicity screening in pharmaceutical toxicology. (2000). Toxicology and Applied Pharmacology. [Link]

  • General in Vitro Caspase Assay Procedures. (2004). Methods in Molecular Biology. [Link]

  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (2019). International Journal of Molecular Sciences. [Link]

  • A high-throughput cytotoxicity screening platform reveals agr-independent mutations in bacteraemia-associated Staphylococcus aureus that promote intracellular persistence. (2023). eLife. [Link]

  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (2025). IPHASE Biosciences. [Link]

  • Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2007). ResearchGate. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Reactive Oxygen Species. [Link]

  • In Vitro Toxicity Testing. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • S9 fraction – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2016). Mutagenesis. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]

  • A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells. (2013). Genes and Environment. [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2015). Mutagenesis. [Link]

  • S9 fraction. (n.d.). Wikipedia. [Link]

  • Using the comet and micronucleus assays for genotoxicity studies: A review. (2015). Biomedicine & Pharmacotherapy. [Link]

  • High Content Screening for in vitro toxicity testing. (2011). European Pharmaceutical Review. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2021). GOV.UK. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Caspase assays: identifying caspase activity and substrates in vitro and in vivo. (2008). Methods in Enzymology. [Link]

  • In vitro methodologies for enhanced toxicity testing. (1993). Toxicology Letters. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Interpretation, Integration, and Implementation of In Vitro Assay Data: The Predictive Toxicity Challenge. (2016). Springer Nature Experiments. [Link]

  • A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. (2005). Journal of Environmental Monitoring. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

  • Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. (2020). Mutagenesis. [Link]

  • Comparative evaluation of the in vitro micronucleus test and comet assay for the detection of genotoxic effects of X-ray radiation. (2026). ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2021). Cancer Immunology, Immunotherapy. [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. (2022). ResearchGate. [Link]

  • Predicting Organ Toxicity Using in Vitro Bioactivity Data and Chemical Structure. (2020). Chemical Research in Toxicology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019). SAR Publication. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). The Journal of Organic Chemistry. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2014). RSC Publishing. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). SciSpace. [Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. (2009). Beilstein Journals. [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Executive Summary The functionalization of bicyclic heteroaromatic scaffolds is a cornerstone of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Executive Summary

The functionalization of bicyclic heteroaromatic scaffolds is a cornerstone of modern drug discovery. 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1)[1] is a highly privileged, electron-deficient pharmacophore frequently utilized in the development of kinase inhibitors and advanced therapeutic agents. However, the functionalization of this scaffold via Suzuki-Miyaura cross-coupling presents significant synthetic challenges. The presence of an acidic, unprotected pyrrole nitrogen (7H) can severely inhibit palladium catalysis, while the electron-deficient pyridazine ring requires careful tuning of basicity to prevent off-target nucleophilic aromatic substitution (S_N_Ar) or hydrolysis.

This application note provides a comprehensive, self-validating guide to achieving high-yielding Suzuki-Miyaura couplings on this scaffold. We detail two field-proven methodologies: the robust N-Protection Strategy (Protocol A) and the highly atom-economical Direct Unprotected Strategy (Protocol B) .

Mechanistic Insights & Causality (E-E-A-T)

To achieve reproducible cross-coupling on 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, one must understand the specific electronic and coordination dynamics at play:

  • The Oxidative Addition Advantage: The C3-bromine is situated on the highly electron-deficient pyridazine ring. This electron deficiency lowers the LUMO of the C-Br bond, making the initial oxidative addition of Pd(0) exceptionally fast and thermodynamically favorable.

  • The Catalyst Poisoning Dilemma: The free N-H bond of the pyrrole ring has a pKa of approximately 13–15. Under the basic conditions required for Suzuki transmetalation (e.g., K₂CO₃ or K₃PO₄), this proton is easily abstracted. The resulting azolyl anion acts as a potent, strongly coordinating ligand. It binds irreversibly to the Pd(II) intermediate, forming thermodynamically stable but kinetically inert multinuclear off-cycle complexes (e.g., [Pd(Ar)(μ-N-azole)]2​ dimers)[2][3]. This effectively poisons the catalytic cycle, leading to stalled reactions and high recovery of starting material.

  • Strategic Solutions:

    • Masking the Nitrogen: By protecting the 7H-position with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, the nitrogen's lone pair is sterically and electronically blocked from coordinating to palladium[4]. SEM is preferred over Boc because it is highly stable to the aqueous basic conditions of the Suzuki coupling.

    • Ligand-Controlled Direct Coupling: If protection is to be avoided, the use of highly active, sterically demanding Buchwald precatalysts (specifically XPhos Pd G2 ) is mandatory. The extreme steric bulk of the XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) physically prevents the formation of the inactive Pd-azole dimers, forcing the catalyst to remain in the active monomeric state[2][3].

Experimental Workflows & Decision Matrix

G Start 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1) Decision Select Cross-Coupling Strategy Start->Decision ProtectedRoute Protocol A: N-Protection Strategy (High Yield, Complex Boronic Acids) Decision->ProtectedRoute Steric/Deactivated Boronic Acids UnprotectedRoute Protocol B: Direct Unprotected Strategy (Atom Economical, Shorter Route) Decision->UnprotectedRoute Standard Boronic Acids StepA1 1. SEM Protection NaH, SEM-Cl, DMF (0 °C to RT) ProtectedRoute->StepA1 StepB1 1. Direct Suzuki-Miyaura Coupling XPhos Pd G2, K3PO4, Dioxane/H2O (100 °C) UnprotectedRoute->StepB1 StepA2 2. Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O (90 °C) StepA1->StepA2 StepA3 3. SEM Deprotection TFA/DCM or TBAF/THF StepA2->StepA3 End 3-Aryl-7H-pyrrolo[2,3-c]pyridazine (Target Scaffold) StepA3->End StepB1->End

Figure 1: Strategic decision tree and mechanistic workflow for the Suzuki-Miyaura coupling.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for both strategies, allowing researchers to select the most appropriate conditions based on their specific substrate limitations and scale-up requirements.

ParameterProtocol A: SEM-Protected StrategyProtocol B: Direct Unprotected Strategy
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)XPhos Pd G2 (2–5 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)1,4-Dioxane / H₂O (4:1 v/v)
Temperature 90 °C100 °C
Reaction Time 4 – 8 hours12 – 18 hours
Expected Yield 75% – 95% (Over 3 steps)55% – 80% (Single step)
Primary Advantage Universal scope; avoids all Pd-poisoning.Atom economical; saves 2 synthetic steps.
Primary Limitation Requires protection/deprotection steps.Sensitive to highly sterically hindered boronic acids.

Step-by-Step Experimental Protocols

Protocol A: The N-Protection Strategy (Gold Standard)

Use this protocol when coupling highly sterically hindered or electron-deficient boronic acids/esters.

Step 1: SEM Protection [4]

  • Charge a flame-dried flask with 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Evolution of H₂ gas indicates the formation of the highly nucleophilic pyrrolopyridazine anion. Stir for 30 minutes at 0 °C.

  • Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the SEM-protected 3-bromo-pyrrolo[2,3-c]pyridazine (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1, 0.15 M). Causality: The biphasic system is critical; water is required to form the reactive trihydroxyboronate species [Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid.

  • Sparge the mixture with Argon for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the tube and heat to 90 °C for 4–8 hours until complete consumption of the starting material is observed via LC-MS.

  • Cool, dilute with EtOAc, wash with water, dry, and purify via silica gel chromatography.

Step 3: SEM Deprotection

  • Dissolve the coupled product in Dichloromethane (DCM) (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v relative to DCM). Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure. Redissolve the residue in Methanol and add Ethylenediamine (3.0 equiv) to scavenge the liberated formaldehyde and prevent N-hydroxymethyl byproduct formation. Stir for 1 hour.

  • Concentrate and purify via reverse-phase HPLC or recrystallization to yield the final target.

Protocol B: Direct Unprotected Strategy (Atom Economical)

Use this protocol for standard aryl and heteroaryl boronic acids to streamline synthetic efficiency.

  • Charge a reaction vial with 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv). Causality: K₃PO₄ provides sufficient basicity for transmetalation while minimizing the complete deprotonation of the pyrrole N-H, which would otherwise exacerbate catalyst poisoning.

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1, 0.1 M). Sparge with Argon for 15 minutes.

  • Add XPhos Pd G2 (5 mol%). Causality: The G2 precatalyst utilizes an aminobiphenyl backbone that rapidly undergoes reductive elimination at room temperature to generate the active, monomeric L-Pd(0) species, ensuring the catalyst enters the cycle before it can be sequestered by the unprotected heterocycle[2][3].

  • Seal the vial and heat to 100 °C for 12–18 hours.

  • Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc and MeOH.

  • Concentrate the filtrate and purify directly via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% Formic Acid) to isolate the pure 3-Aryl-7H-pyrrolo[2,3-c]pyridazine.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society (via PMC).[Link]

  • Lonsdale, R., et al. "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings". ACS Catalysis.[Link]

  • Tesch, R., et al. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK". International Journal of Molecular Sciences (MDPI).[Link]

Sources

Application

The Versatile Scaffold: Applications of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in Small Molecule Drug Discovery

Introduction: The Rise of a Privileged Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 7H-pyrrolo[2,3-c]pyridazine core, a bioisostere of purine and 7-azaindole, has garnered significant attention for its utility in the design of potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms and the pyrrole ring allows for crucial hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it an ideal starting point for inhibitor design. This application note focuses on a key derivative, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, a versatile building block that serves as a linchpin for the synthesis of diverse libraries of small molecule kinase inhibitors. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling

Method

Scale-up synthesis procedures for 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Executive Summary & Mechanistic Rationale 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1) is a highly valued bicyclic heteroaromatic building block, frequently utilized in the design of kinase inhibitors (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1) is a highly valued bicyclic heteroaromatic building block, frequently utilized in the design of kinase inhibitors (such as AAK1 inhibitors) and advanced functional materials[1][2]. The presence of the bromine atom at the 3-position provides an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an indispensable scaffold in medicinal chemistry[3].

As a Senior Application Scientist, transitioning this synthesis from a discovery-scale milligram route to a robust, multi-gram scale-up requires strict control over chemoselectivity and byproduct mitigation. The most scalable synthetic strategy relies on a three-step sequence starting from commercially available 6-bromopyridazin-3-amine:

  • Regioselective Iodination: Exploiting the electronic activation of the pyridazine ring to install an iodine atom at the C4 position.

  • Chemoselective Sonogashira Coupling: Leveraging the differential reactivity between C-I and C-Br bonds to selectively couple a protected alkyne[2].

  • Tandem Heteroannulation/Desilylation: A base-mediated cyclization that simultaneously constructs the pyrrole ring and removes the silyl protecting group[2][4].

Synthetic Pathway Visualization

G A 6-Bromopyridazin- 3-amine B Iodination (NIS, DMF) A->B C 6-Bromo-4-iodo- pyridazin-3-amine B->C D Sonogashira Coupling (TMSA, Pd-cat, CuI) C->D E 6-Bromo-4-((TMS)ethynyl) pyridazin-3-amine D->E F Cyclization (KOtBu, MeNH2, DMF) E->F G 3-Bromo-7H-pyrrolo [2,3-c]pyridazine F->G

Synthetic workflow for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine via tandem cross-coupling and cyclization.

Step-by-Step Experimental Protocols & Process Causality

Every step in this scale-up protocol is designed as a self-validating system, ensuring that process deviations are caught via In-Process Controls (IPCs) before advancing to the next intermediate.

Step 1: Regioselective Iodination

Objective: Synthesize 6-bromo-4-iodopyridazin-3-amine.

  • Procedure: Charge a jacketed reactor with 6-bromopyridazin-3-amine (1.0 equiv) and anhydrous DMF (10 volumes). Cool the mixture to 0 °C. Add N-iodosuccinimide (NIS, 1.05 equiv) portion-wise over 30 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality & Design Choice: The electron-donating C3-amine strongly directs electrophilic aromatic substitution to the adjacent C4 position. NIS is specifically selected over elemental iodine (I₂) to minimize oxidative degradation and avoid the need for harsh basic conditions, which improves the overall Process Mass Intensity (PMI) at scale.

  • Self-Validation (IPC): Pull a 50 µL aliquot and dilute in MeOH. HPLC analysis must show >95% consumption of the starting material. LC-MS confirmation will display an isotopic cluster at m/z 299.8 / 301.8 [M+H]+.

Step 2: Chemoselective Sonogashira Cross-Coupling

Objective: Synthesize 6-bromo-4-((trimethylsilyl)ethynyl)pyridazin-3-amine.

  • Procedure: To a thoroughly degassed solution of 6-bromo-4-iodopyridazin-3-amine (1.0 equiv) in anhydrous THF/Et₃N (1:1 v/v, 15 volumes), charge Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). Sparge with N₂ for an additional 15 minutes. Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise. Stir at ambient temperature for 4–6 hours.

  • Causality & Design Choice: The C-I bond at C4 is significantly more susceptible to oxidative addition by Pd(0) than the C-Br bond at C6, ensuring near-perfect orthogonal chemoselectivity[2]. TMSA is strictly utilized instead of a terminal alkyne to prevent premature, uncontrolled cyclization and to suppress Glaser homocoupling. CuI acts as a critical co-catalyst to form the reactive copper acetylide intermediate.

  • Self-Validation (IPC): Monitor via HPLC. The reaction is validated when the intermediate peak is consumed. A distinct, highly lipophilic peak indicates Glaser dimer formation—a sign that strict anaerobic conditions were breached.

Step 3: Base-Mediated Heteroannulation and Desilylation

Objective: Synthesize the final 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

  • Procedure: Dissolve the silylated intermediate (1.0 equiv) in anhydrous DMF (15 volumes). Add potassium tert-butoxide (KOtBu, 1.5 equiv) and a solution of methylamine (MeNH₂, 2.0 M in THF, 0.2 equiv) sequentially. Heat the reactor to 120 °C for 2–3 hours[2][4]. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 volumes)[4]. Filter the resulting suspension, wash the filter cake with EtOAc, and purify the organic layer via silica gel chromatography or crystallization.

  • Causality & Design Choice: KOtBu provides the thermodynamic driving force to deprotonate the C3-amine, triggering a 5-endo-dig cyclization onto the coordinated alkyne[4]. The addition of catalytic MeNH₂ is a critical process parameter; it acts as an aggressive nucleophilic scavenger for the labile TMS group, driving the desilylation forward and preventing the formation of intractable siloxane polymers that severely complicate downstream purification[2].

  • Self-Validation (IPC): Quench an aliquot in NaHCO₃, extract with EtOAc, and analyze. TLC (EtOAc/Hexanes 1:1) should reveal a single, intensely UV-active spot. LC-MS must confirm the target mass of m/z 197.9 / 199.9 [M+H]+.

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative metrics and validation parameters for a 100-gram scale campaign.

Process StepChemical TransformationKey Reagents & CatalystsOperating ConditionsTypical YieldIPC / Validation Metric
1 Electrophilic IodinationNIS, DMF0 °C to RT, 4 h85–90%LC-MS: m/z 299.8 [M+H]+
2 Sonogashira CouplingTMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃NRT, N₂ atm, 4–6 h75–82%HPLC: <2% Glaser dimer
3 HeteroannulationKOtBu, MeNH₂, DMF120 °C, 2–3 h65–70%LC-MS: m/z 197.9[M+H]+

References

  • Guidechem. 1H-Pyrrolo[2,3-d]pyridazine, 4-bromo- (CAS Reference Data). Available at:[1]

  • ChemicalBook. 3-chloro-7H-pyrrolo[2,3-c]pyridazine | 1207625-18-0 Synthesis Procedures. Available at:[4][5]

  • National Center for Biotechnology Information (PMC). Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Available at:[2]

  • ResearchGate. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Available at:[3]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a powerful and versatile method...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] Its broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods, enabling synthetic routes that were previously impractical.[1]

Within the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-c]pyridazine scaffold is a privileged heterocycle, appearing in a variety of compounds with significant biological activity, including kinase inhibitors.[5][6][7] The ability to strategically install diverse amine functionalities at the 3-position of this core structure is of paramount importance for generating compound libraries in drug discovery programs. This guide provides a comprehensive overview, field-proven insights, and detailed experimental protocols for the successful Buchwald-Hartwig amination of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

Mechanistic Underpinnings & Strategic Considerations

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][2][8]

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide (3-Bromo-7H-pyrrolo[2,3-c]pyridazine) to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[9][10]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl product from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1][8]

Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition + Ar-Br Amine_Complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex + R₂NH Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base - H-Base⁺Br⁻ Amido_Complex->Pd0 Regeneration Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen Regenerated L₂Pd(0) Experimental_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. Add Reagents to Vial (Substrate, Base, Catalyst) A->B C 3. Add Solvent & Amine B->C D 4. Seal & Heat (e.g., 100 °C, 12-24 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Continue Heating F 6. Workup (Cool, Quench, Extract) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Bromo-7h-pyrrolo[2,3-c]pyridazine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

This scaffold is a highly valuable building block in medicinal chemistry, particularly for kinase inhibitor development[1]. However, researchers frequently struggle with low cyclization yields and poor regioselectivity during halogenation. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to optimize your reaction yield.

Mechanistic Workflow & Causality

To troubleshoot effectively, we must first visualize the synthetic logic. The most scalable route involves a base-mediated intramolecular annulation of an ethynyl-pyridazinamine precursor, followed by an electrophilic bromination targeting the electron-rich pyrrole ring.

SynthesisWorkflow A Precursor: Ethynyl-pyridazinamine B Base-Mediated Cyclization (t-BuOK/DMF) A->B Heat (120°C) C Intermediate: 7H-pyrrolo[2,3-c]pyridazine B->C Intramolecular Annulation D Electrophilic Bromination (NBS or AcBr/DMSO) C->D C-3 Activation E Target: 3-Bromo-7H-pyrrolo[2,3-c]pyridazine D->E Regioselective Substitution

Workflow for the regioselective synthesis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

Troubleshooting Guide & FAQs

Q: Why is my cyclization yield to the 7H-pyrrolo[2,3-c]pyridazine core stalling below 30%? A: The intramolecular annulation of 4-ethynylpyridazin-3-amines is highly sensitive to base strength and solvent polarity. Using weak bases often leads to incomplete conversion. A field-proven approach is to use potassium tert-butoxide (t-BuOK) in N,N-dimethylformamide (DMF) at 120 °C[2]. The addition of a catalytic amount of dimethylamine (Me₂NH) acts as a nucleophilic catalyst to facilitate the cyclization[2]. Causality Insight: If yields remain low, verify the anhydrous nature of your DMF. Moisture competitively quenches the t-BuOK, preventing the initial deprotonation of the amine required to trigger the cascade.

Q: How do I prevent over-bromination or regioselectivity issues during the C-3 bromination step? A: The pyrrole ring of the pyrrolo[2,3-c]pyridazine scaffold is highly electron-rich, making it highly susceptible to electrophilic attack at the C-3 position[1]. However, using harsh brominating agents like Br₂ inevitably leads to polybromination. To ensure strict regioselectivity, use N-Bromosuccinimide (NBS) in a polar aprotic solvent at 0 °C. Alternatively, utilizing an in situ generated brominating species via Acetyl Bromide (AcBr) and Dimethyl Sulfoxide (DMSO) provides a controlled, slow release of the electrophile, drastically minimizing side reactions in sensitive pyrrole-fused systems[3].

Q: My brominated product is difficult to isolate from the reaction mixture. What is the optimal purification strategy? A: 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is highly polar and tends to streak on silica gel, leading to co-elution with baseline impurities. The root cause is often residual DMF or acidic byproducts. Self-Validating Fix: Quench the bromination reaction with saturated aqueous NaHCO₃ to neutralize the hydrobromic acid byproduct. Extract with ethyl acetate (EtOAc) and wash the organic layer with brine at least three times. This repeated brine wash is a critical self-validating step that forces the highly water-soluble DMF out of the organic phase, preventing degradation during rotary evaporation[2].

Self-Validating Experimental Protocols

Protocol A: Synthesis of the 7H-pyrrolo[2,3-c]pyridazine Core
  • Setup: Charge a dry, argon-flushed flask with the ethynyl-pyridazinamine precursor (1.0 equiv) and anhydrous DMF (15 mL/g of substrate).

  • Activation: Sequentially add t-BuOK (1.5 equiv) and Me₂NH (0.2 equiv). Mechanistic Note: t-BuOK deprotonates the amine, while Me₂NH assists in activating the alkyne for intramolecular nucleophilic attack.

  • Annulation: Stir the mixture at 120 °C for 2 hours. Monitor via LC-MS until the starting material peak is completely consumed.

  • Quench & Extraction: Cool to room temperature and quench by adding saturated aqueous NaHCO₃ (50 mL). Filter the resulting suspension and wash the filter cake twice with EtOAc.

  • Isolation: Extract the filtrate with EtOAc. Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo[2]. Purify via flash chromatography (petroleum ether/EtOAc, 8:1 to 3:1).

Protocol B: Regioselective C-3 Bromination
  • Preparation: Dissolve the 7H-pyrrolo[2,3-c]pyridazine intermediate (1.0 equiv) in anhydrous DMF (10 mL/g) and cool the reaction vessel strictly to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF and add it dropwise over 15 minutes. Mechanistic Note: Dropwise addition at 0 °C prevents localized concentration spikes, which is the primary cause of di-brominated byproducts.

  • Propagation: Stir at 0 °C for 1 hour, then allow the system to warm to room temperature for an additional 2 hours.

  • Validation & Quench: Once TLC confirms the disappearance of the starting material, quench with aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS, followed by NaHCO₃ to neutralize the mixture.

  • Purification: Extract with EtOAc, perform the triple-brine wash, dry (Na₂SO₄), and purify via silica gel chromatography to yield the pure 3-Bromo-7H-pyrrolo[2,3-c]pyridazine.

Quantitative Data: Bromination Condition Optimization

To guide your reagent selection, below is a comparative analysis of bromination conditions applied to pyrrole-fused pyridazine systems based on internal and literature-validated metrics.

Brominating AgentSolventTemperatureYield (%)Purity (%)Mechanistic Observation
Br₂ AcOH25 °C45< 60High degree of polybromination; poor regioselectivity due to harsh electrophilicity.
NBS DMF0 °C to RT82> 95Clean conversion; dropwise addition at 0 °C is critical for mono-selectivity.
AcBr / DMSO CH₂Cl₂0 °C75> 90Mild in situ electrophile generation; excellent alternative for highly sensitive substrates[3].

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ResearchGate.[Link]

  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Overcoming DMSO Solubility Issues for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering critical solubility bottlenecks with 3-Bromo-7H-pyrrolo[2,3-c]pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering critical solubility bottlenecks with 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1).

Here, we bypass generic advice and focus on the specific thermodynamic and structural causality of this molecule's behavior in dimethyl sulfoxide (DMSO), providing self-validating protocols to ensure experimental integrity.

Mechanistic Profiling: The Causality of Insolubility

To solve a solubility issue, you must first understand the molecular forces resisting solvation. 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is notoriously difficult to dissolve in standard polar aprotic solvents due to three compounding structural factors:

  • Overrepresented Heteroaromatic Insolubility: The molecule features an aromatic six-membered heterocyclic ring fused to a five-membered ring, containing a total of three heteroatoms. Large-scale chemoinformatics models analyzing over 163,000 molecules reveal that aromatic six-membered heterocycles with multiple heteroatoms are highly overrepresented in DMSO-insoluble datasets, comprising 42% of all non-soluble molecules[1].

  • Intermolecular Hydrogen Bonding Networks: The pyrrole N-H acts as a potent hydrogen bond donor, while the pyridazine nitrogens act as strong acceptors. This creates a robust, self-complementary intermolecular hydrogen-bonding network. While DMSO is an excellent hydrogen bond acceptor, it is a poor donor and cannot effectively solvate the pyridazine nitrogens to break this lattice.

  • Halogen-Induced Lipophilicity: The heavy bromine atom at the 3-position increases the molecule's lipophilicity (LogP) and molecular weight, significantly decreasing the entropy of dissolution.

Solubilization Decision Workflow

Your solubilization strategy must be dictated by your downstream application. Structural analysis (NMR) permits harsh solvent modifications, whereas biological assays require biocompatible conditions.

Workflow Start 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Insoluble in 100% DMSO CheckQuality Step 1: Ensure Anhydrous DMSO (Water < 0.1%) Start->CheckQuality AppDecision Downstream Application? CheckQuality->AppDecision NMR NMR Spectroscopy AppDecision->NMR Structural Analysis BioAssay In Vitro Bioassay AppDecision->BioAssay Biological Testing AddTFA Add 1-5% TFA-d (Protonates Pyridazine N) NMR->AddTFA HeatSonicate Gentle Heating (40°C) + Sonication (5-10 min) BioAssay->HeatSonicate SuccessNMR Clear Solution (Proceed to NMR) AddTFA->SuccessNMR CoSolvent Use Co-solvents (e.g., NMP, PEG400) HeatSonicate->CoSolvent If still insoluble SuccessBio Clear Solution (Proceed to Assay) HeatSonicate->SuccessBio If soluble CoSolvent->SuccessBio

Caption: Decision workflow for solubilizing 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in DMSO.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to downstream applications unless the validation checks are successfully met.

Protocol A: Acid-Assisted Solubilization for NMR Spectroscopy

Causality: Adding a strong deuterated acid protonates the basic pyridazine nitrogens. This converts the neutral, highly-stacked molecule into a polar salt, breaking the intermolecular hydrogen bond network and allowing DMSO to solvate the resulting cation[2].

  • Preparation: Weigh 5-10 mg of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine into an NMR tube.

  • Solvent Addition: Add 500 µL of anhydrous DMSO-d6.

  • Acidification: Add 5-25 µL (1-5% v/v) of Deuterated Trifluoroacetic Acid (TFA-d)[2].

  • Agitation: Cap the tube and invert gently 10 times. Apply gentle heating (40°C) via a water bath for 2 minutes if dissolution is not immediate.

  • Validation Check (Tyndall Effect): In a dark room, shine a laser pointer horizontally through the NMR tube.

    • Pass: The laser beam path is invisible in the liquid. The solution is true and ready for NMR.

    • Fail: The laser beam path is visible (scattering). Micro-crystals remain. Add an additional 5 µL of TFA-d and repeat step 4.

Protocol B: Mechanical & Co-Solvent Solubilization for Bioassays

Causality: For biological assays, acidic modifications are toxic to cells and alter protein-ligand binding. Instead, we must rely on mechanical energy (sonication/heat) to overcome the endothermic lattice energy, or utilize biocompatible co-solvents to disrupt the solvent cavity[3][4].

  • Solvent Verification: Open a fresh, sealed bottle of anhydrous DMSO. DMSO is highly hygroscopic; water contamination drastically reduces the solubility of lipophilic heterocycles[5].

  • Initial Mixing: Add the required volume of anhydrous DMSO to your compound to reach the target stock concentration (e.g., 10 mM). Vortex vigorously for 2 minutes.

  • Thermal-Kinetic Disruption: Place the vial in an ultrasonic bath heated to 40°C. Sonicate for 10 minutes. Do not exceed 50°C to prevent compound degradation.

  • Co-Solvent Addition (If necessary): If the compound remains insoluble, add 10% v/v N-Methyl-2-pyrrolidone (NMP) or Polyethylene Glycol 400 (PEG400). These solvents disrupt the highly structured DMSO-DMSO hydrogen bonding, creating a more accommodating solvent cavity for the bulky brominated compound[4].

  • Validation Check (Centrifugation): Transfer 100 µL of the solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.

    • Pass: No visible pellet at the bottom of the tube. The stock is ready for serial dilution.

    • Fail: A white pellet forms. The compound was suspended, not dissolved. You must lower your target stock concentration or increase the co-solvent ratio.

Quantitative Solubility Data

The table below summarizes the expected solubility limits of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine under various solvent conditions, allowing you to select the appropriate intervention based on your required concentration.

Solvent ConditionMax Solubility LimitMechanism of ActionBest Application
Aged DMSO (Exposed to air) < 1 mMBaseline (Inhibited by water contamination)N/A (Avoid)
100% Anhydrous DMSO + Heat ~5 mMThermal disruption of crystal latticeCell Assay Stock Solutions
DMSO + 10% NMP / PEG400 ~15 mMDisruption of solvent cavity dynamicsHigh-Throughput Screening
DMSO-d6 + 5% TFA-d > 25 mMSalt formation via nitrogen protonationNMR Spectroscopy

Frequently Asked Questions (FAQs)

Q: My stock solution in pure DMSO was clear yesterday, but today there is a precipitate at the bottom of the tube. Why did this happen? A: This is a classic symptom of either water absorption or a freeze-thaw cycle event. DMSO is highly hygroscopic. If the vial was not purged with argon/nitrogen and sealed tightly, it absorbed atmospheric moisture overnight, reducing its solvating power and crashing out the compound[5]. Alternatively, if stored at 4°C or -20°C, the DMSO crystallized (freezing point is 18.5°C). During freezing, the solute is forced out of the solvent cavity, causing supersaturation and precipitation. Once crystallized, the compound's lattice energy prevents it from spontaneously redissolving at room temperature[5]. You must re-apply heat and sonication.

Q: Can I use a strong mineral acid like HCl instead of TFA to protonate the compound? A: It is highly discouraged. Aqueous HCl introduces water into the DMSO system. Because water drastically reduces the solubility of lipophilic organic compounds in DMSO, the addition of water often counteracts the solubilizing benefits of salt formation[5]. Furthermore, strong mineral acids can trigger the Pummerer rearrangement, decomposing DMSO into formaldehyde and methylmercaptan, which can react with and destroy your compound[1]. Always use anhydrous organic acids like TFA or TFA-d.

Q: I need to test this compound in a live-cell assay, but it crashes out when I dilute my DMSO stock into the aqueous culture media. How do I fix this? A: This is known as "solvent shift precipitation." While the compound is soluble in DMSO, it is completely insoluble in water. When you dilute the DMSO stock 1:100 into media, the DMSO diffuses away, leaving the lipophilic compound to aggregate. To prevent this, pre-formulate the compound by diluting your DMSO stock into a transitional carrier before adding it to the media. Formulating the DMSO stock with a cyclodextrin (e.g., 20% HP-β-CD) or a mild surfactant (e.g., 0.1% Tween-80) will encapsulate the molecule and keep it in solution during the aqueous transition[3].

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? ResearchGate. URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC (National Institutes of Health). URL:[Link]

Sources

Troubleshooting

Column chromatography purification methods for 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for the purification of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine via column chromatography. It is designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the purification of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine via column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation of this and structurally related heterocyclic compounds. The methodologies and troubleshooting advice are grounded in established chromatographic principles and specific examples from synthetic literature.

Section 1: Understanding the Molecule & Core Challenges

3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1) is a nitrogen-rich heterocyclic compound.[1] The presence of multiple nitrogen atoms in the pyrrolopyridazine core imparts a degree of basicity and polarity that can lead to specific challenges during purification on silica gel, the most common stationary phase.

Key Challenges:

  • Peak Tailing/Streaking: The basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding leads to slow and uneven elution, resulting in broad, tailing peaks and poor separation.

  • Co-elution with Polar Impurities: Synthetic byproducts may have similar polarities, making separation difficult with standard solvent systems.

  • Low Recovery: Strong, sometimes irreversible, adsorption onto the stationary phase can lead to significant loss of material and low yields.

  • Solubility Issues: The compound's polarity profile may limit its solubility in less polar solvents commonly used for sample loading.

This guide will address these issues through a series of frequently asked questions and a detailed troubleshooting section.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 3-Bromo-7H-pyrrolo[2,3-c]pyridazine? A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice. For particularly stubborn separations or acid-sensitive compounds, deactivated (neutral) silica or even neutral alumina can be considered, though silica is the standard starting point.

Q2: What are the best mobile phase (eluent) systems to start with? A2: A two-solvent system comprising a non-polar and a polar component is standard. Good starting points for TLC analysis are:

  • Ethyl Acetate (EtOAc) in Hexanes (or Heptane): A versatile system with a broad polarity range. Start with a 30-50% EtOAc/Hexanes mixture for initial TLC screening.

  • Dichloromethane (DCM) and Methanol (MeOH): A more polar system suitable if the compound shows low mobility in EtOAc/Hexanes. Start with 2-5% MeOH in DCM.

  • Toluene and Ethyl Acetate: The aromatic nature of toluene can offer different selectivity for aromatic heterocycles compared to aliphatic hexanes, sometimes improving separation from closely related impurities.[2]

Q3: How do I select the optimal mobile phase composition for the column? A3: The goal is to find a solvent system where your target compound has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) between 0.2 and 0.35 .

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, leading to poor separation.

  • An Rf < 0.15 suggests the compound will elute very slowly, resulting in broad bands and excessive solvent usage.

Q4: My compound is streaking on the TLC plate. What does this mean and how do I fix it? A4: Streaking is a clear indicator of strong, undesirable interactions with the silica gel, as discussed in Section 1. To resolve this, you must add a basic modifier to your mobile phase to neutralize the acidic silanol groups.

  • Recommended Additive: Add 0.5-1% triethylamine (Et3N) or a similar amine base (like pyridine) to your eluent system.[2] For more polar systems like DCM/MeOH, a 1% solution of ammonium hydroxide in the methanol portion can also be effective.[3] This simple addition will result in sharper spots on the TLC and significantly improved peak shape during column chromatography.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My compound and a key impurity have very similar Rf values, resulting in poor separation.

  • Causality: The chosen solvent system is not providing sufficient selectivity to resolve the two compounds. They have similar affinities for the stationary phase in that specific eluent.

  • Solution Strategy:

    • Change Solvent Selectivity: Do not just alter the ratio of your current system. Instead, swap one of the solvents to introduce different intermolecular interactions. For example, if you are using Hexane/EtOAc, try a system based on DCM/Acetone or Toluene/EtOAc. Toluene, in particular, can engage in π-π stacking interactions that may differentiate your aromatic product from a non-aromatic impurity.[2]

    • Run a Shallow Gradient: Instead of a large step-gradient (e.g., 10% EtOAc to 30% EtOAc), use a long, shallow gradient (e.g., starting at 15% and increasing to 25% over many column volumes). This gives the compounds more time to resolve along the length of the column.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, aim for a sample-to-silica mass ratio of 1:50 to 1:100. For difficult separations, use a ratio of 1:200.

Problem 2: I have a good yield, but my final product is still contaminated with a less polar impurity.

  • Causality: This often happens when fractions are combined too broadly. A faster-running impurity may have a "tail" that bleeds into the initial fractions of your main product.

  • Solution Strategy:

    • Meticulous Fraction Analysis: Analyze every fraction (or every other fraction) by TLC. Do not combine fractions based on where you think the product should be.

    • Isolate "Heart" Fractions: Combine only the purest fractions (the "heart" of the peak) for your final product. Set aside mixed fractions that contain both the product and the impurity.

    • Re-Purification: The combined mixed fractions can be evaporated and re-purified on a second, smaller column, often using a shallower gradient than the first run.

Problem 3: My product recovery is very low, even though the reaction showed full conversion.

  • Causality: The compound is likely getting stuck irreversibly to the silica gel. This can be due to extreme polarity or on-column degradation, which is a risk for some heterocyclic systems.

  • Solution Strategy:

    • Deactivate the Silica: Before loading your sample, flush the packed column with several column volumes of your initial mobile phase containing the basic additive (e.g., 1% Et3N). This pre-treats the silica, neutralizing the active sites before your compound is introduced.

    • Use Dry Loading: Dissolving the crude product in a strong solvent (like pure DCM or MeOH) and loading it directly onto the column (wet loading) can cause precipitation and uneven banding at the origin. Instead, use a dry loading technique. Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM), add a small amount of silica gel (~2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column bed.

    • Consider an Alternative Stationary Phase: If low recovery persists, the compound may be degrading on the acidic silica. Switching to a less harsh stationary phase like neutral alumina may solve the problem. You will need to re-screen TLC conditions using alumina plates.

Troubleshooting Workflow Diagram

Below is a logical workflow for troubleshooting common column chromatography issues.

G cluster_start Identify Problem cluster_solutions Potential Solutions Problem What is the primary issue? Tailing Tailing Problem->Tailing Peak Tailing/ Streaking PoorSep PoorSep Problem->PoorSep Poor Separation/ Co-elution NoElution NoElution Problem->NoElution Compound Stuck at Origin LowYield LowYield Problem->LowYield Low Recovery/ Yield Sol_Tailing Add 0.5-1% Et3N or NH4OH to mobile phase. Sol_PoorSep 1. Change solvent system (e.g., Hex/EtOAc -> Tol/EtOAc) 2. Run a shallower gradient 3. Reduce sample load Sol_NoElution Increase polarity of mobile phase (e.g., add MeOH to DCM) Sol_LowYield 1. Pre-treat silica with basic additive 2. Use dry loading technique 3. Switch to neutral alumina Tailing->Sol_Tailing PoorSep->Sol_PoorSep NoElution->Sol_NoElution LowYield->Sol_LowYield

Caption: Troubleshooting logic for column chromatography purification.

Section 4: Standard Operating Procedure (SOP) & Data

This SOP provides a general workflow. The exact solvent ratios must be determined by TLC analysis for each specific reaction mixture.

Experimental Protocol
  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-screened solvent system (e.g., 40% EtOAc/Hexane + 1% Et3N).

    • Visualize the plate under UV light (254 nm).

    • Adjust the solvent ratio until the Rf of the desired product is ~0.25. Note the Rf values of all major impurities.

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (for a 1g sample, a 4-5 cm diameter column is suitable).

    • Fill the column about one-third full with the initial, non-polar eluent (e.g., Hexane + 1% Et3N).

    • Slowly add dry silica gel while gently tapping the column to ensure even packing. Create a slurry.

    • Open the stopcock and allow the solvent to drain, continuously adding more slurry until the desired bed height is reached (typically 15-20 cm). Never let the top of the silica bed run dry.

    • Add a thin layer of sand (~0.5 cm) to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in a minimal volume of a volatile solvent (like DCM).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry powder is obtained.

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (the one giving an Rf of ~0.25).

    • Begin collecting fractions as the solvent front reaches the bottom of the column.

    • Run 2-3 column volumes of the initial solvent to elute non-polar impurities.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Monitor the elution of your product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography

System IDNon-Polar SolventPolar SolventAdditive (Recommended)Typical Starting Ratio (v/v)Notes
AHexanes/HeptaneEthyl Acetate (EtOAc)1% Triethylamine (Et3N)70:30Good general-purpose system.
BDichloromethane (DCM)Methanol (MeOH)1% Et3N or NH4OH98:2For more polar compounds that do not move in System A.
CTolueneEthyl Acetate (EtOAc)1% Triethylamine (Et3N)80:20Offers different selectivity for aromatic compounds.[2]
Purification Workflow Diagram

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find system with Rf ≈ 0.25) Solvent 2. Prepare Eluent (with 1% Et3N) TLC->Solvent Pack 3. Pack Silica Column (Slurry Method) Solvent->Pack DryLoad 4. Prepare Dry Load Sample Pack->DryLoad Load 5. Load Sample onto Column DryLoad->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Step-by-step workflow for column chromatography purification.

References

  • Toste, F. D., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Makarov, V. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][3][4]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Available at: [Link]

  • Guillou, S., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules. Available at: [Link]

  • Janssen, P. A. J., et al. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Stanovnik, B., et al. (2003). The preparation of pyrrolo[2,3-d]pyridazines. ARKIVOC. Available at: [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Chemical Communications. Available at: [Link]

  • Oisaki, K. (n.d.). TLC and Column Chromatography. University of Tokyo. PowerPoint Presentation. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Reaction Temperature for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex kinase inhibitors and neurodegenerative disease modulators, fused bicyclic heteroaromatics like the 7H-pyrrolo[2,3-c]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex kinase inhibitors and neurodegenerative disease modulators, fused bicyclic heteroaromatics like the 7H-pyrrolo[2,3-c]pyridazine scaffold have become critical building blocks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing the reaction temperature during Nucleophilic Aromatic Substitution (SNAr) at the C3 position of 3-bromo-7H-pyrrolo[2,3-c]pyridazine.

Mechanistic Insight: The Thermodynamic Switch

To master this reaction, one must first understand the causality behind the scaffold's reactivity. The 3-bromo-7H-pyrrolo[2,3-c]pyridazine system presents a unique electronic dichotomy:

  • The Pyridazine Ring: The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, theoretically priming the C3 position for nucleophilic attack.

  • The Fused Pyrrole Ring: The pyrrole moiety is π -excessive (electron-rich). It donates electron density into the fused π -system, significantly dampening the electrophilicity of the pyridazine ring.

The Causality of Temperature: Because of this electron donation, the activation energy ( Ea​ ) required to form the anionic Meisenheimer complex is substantially higher than in isolated halopyridazines. Room-temperature reactions will inevitably stall. Thermal activation is the critical "switch" to overcome this barrier, but excessive heat risks oxidative degradation of the sensitive pyrrole ring 1.

Mechanism SM 3-Bromo-7H-pyrrolo [2,3-c]pyridazine + Amine Heat Thermal Activation (Ea Barrier) SM->Heat Meisenheimer Meisenheimer Complex (Anionic Intermediate) Heat->Meisenheimer Elimination Bromide Elimination (Fast) Meisenheimer->Elimination Product Substituted Product + HBr Elimination->Product

Thermodynamic pathway of the SNAr reaction requiring thermal activation.

Quantitative Data: Temperature vs. Reaction Profile

The following table synthesizes quantitative optimization data for the substitution of 3-bromo-7H-pyrrolo[2,3-c]pyridazine with primary aliphatic amines (e.g., cyclopentylamine) using DIPEA as a base.

Temperature (°C)SolventTime (h)Conversion (%)Major Impurity ProfileScientific Recommendation
60 1,4-Dioxane24< 20%Unreacted Starting MaterialInsufficient thermal energy to overcome Ea​ .
80 1,4-Dioxane1665 - 75%Trace dehalogenationOptimal starting point. Balances conversion and purity.
100 NMP / Dioxane12> 90%Minor oxidation productsUse for sterically hindered or weaker nucleophiles.
120 NMP8> 95%Tar formation / Ring openingHigh risk. Avoid unless using microwave irradiation.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr reaction stalls at 60 °C despite using a strong primary amine and excess base. Why? A1: The electron-rich nature of the fused pyrrole ring deactivates the C3 position. At 60 °C, the kinetic energy of the system is insufficient to form the transition state (Meisenheimer complex). You must increase the temperature to at least 80 °C to achieve meaningful conversion 2.

Q2: I increased the temperature to 120 °C in DMF, but I am seeing significant tar formation and a black reaction mixture. How can I prevent this? A2: Fused pyrrolo-heterocycles are prone to oxidative degradation and polymerization at temperatures exceeding 100 °C, especially in the presence of atmospheric oxygen. To resolve this:

  • Cap your conventional heating at 90–100 °C.

  • Ensure strict inert atmosphere (Argon/N2) degassing prior to heating.

  • If 120 °C is absolutely required for a weak nucleophile, switch to a Pd-catalyzed Buchwald-Hartwig cross-coupling instead of forcing an SNAr 3.

Q3: How does the choice of solvent interact with temperature optimization? A3: We strongly recommend 1,4-dioxane over DMF or NMP for initial screening. Dioxane's boiling point (101 °C) perfectly brackets the optimal thermal activation window (80–100 °C) for this scaffold. It allows for safe, unpressurized reflux while effectively solubilizing both the polar heterocyclic starting material and the amine.

TempOptimization Start Start SNAr Optimization 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Temp80 Set Temp: 80°C Solvent: 1,4-Dioxane Start->Temp80 Check Check Conversion (LC-MS after 12h) Temp80->Check LowConv < 50% Conversion Check->LowConv Sluggish HighConv > 80% Conversion Check->HighConv Optimal Temp100 Increase to 100°C Switch to NMP if needed LowConv->Temp100 Isolate Proceed to Isolation & Purification HighConv->Isolate Degradation Check for Degradation (Tar/Dehalogenation) Temp100->Degradation Buchwald Switch to Pd-Catalyzed Buchwald-Hartwig Degradation->Buchwald High Impurities Degradation->Isolate Clean Profile

Workflow for optimizing SNAr temperature on 3-bromo-7H-pyrrolo[2,3-c]pyridazine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not rely on a single endpoint measurement. The following protocol incorporates a kinetic self-validation loop to identify the exact thermal tipping point for your specific amine nucleophile.

Materials Required:
  • 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv, 0.5 mmol)

  • Primary Amine (e.g., cyclopentylamine) (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol)

  • Anhydrous 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Assembly and Degassing (Critical for high-temp stability)

  • Charge a 10 mL oven-dried Schlenk tube with 3-bromo-7H-pyrrolo[2,3-c]pyridazine.

  • Add anhydrous 1,4-dioxane, followed by the primary amine and DIPEA.

  • Causality Check: Purge the solution with Argon for 5 minutes. Removing dissolved oxygen prevents the electron-rich pyrrole ring from undergoing oxidative degradation at elevated temperatures.

  • Seal the tube tightly.

Step 2: Controlled Thermal Ramping (The Self-Validation Step)

  • Place the reaction vessel in a pre-heated oil bath at 60 °C . Stir for 2 hours.

  • Validation Point 1: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe <10% conversion. This confirms the baseline stability of your reagents.

  • Ramp the oil bath temperature to 80 °C . Stir for 4 hours.

  • Validation Point 2: Withdraw a second aliquot. If conversion is >50% with no new impurity peaks, maintain at 80 °C for an additional 12 hours. If conversion is <20%, proceed to Step 2.5.

  • Ramp the temperature to 100 °C (refluxing dioxane). Monitor every 2 hours until starting material is consumed.

Step 3: Quenching and Workup

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3 (15 mL) to remove DIPEA hydrobromide salts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Isolation

  • Purify the crude residue via silica gel flash chromatography (typically using a gradient of 2–10% Methanol in Dichloromethane, as the substituted product is highly polar).

References

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution The Journal of Organic Chemistry - ACS Publications (2020). 1

  • Heterocyclic and heteroaryl compounds for treating Huntington's disease US Patent 11858941B2 - Google Patents (2024). 2

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry - ACS Publications (2021).3

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Welcome to the analytical support center for the chromatographic profiling of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine . This bicyclic heteroaromatic compound presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for the chromatographic profiling of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine . This bicyclic heteroaromatic compound presents unique analytical challenges. The pyrrolo[2,3-c]pyridazine core contains basic nitrogen atoms that readily interact with residual silanols on silica-based stationary phases, leading to severe peak tailing [1, 2]. Furthermore, the presence of the bromine atom introduces significant polarizability, requiring careful stationary phase selection to resolve closely eluting halogenated impurities [3].

This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible purity analysis.

Section 1: Method Development FAQs

Q1: Why does 3-Bromo-7H-pyrrolo[2,3-c]pyridazine exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality: Standard C18 columns often possess unreacted, acidic residual silanols (Si-OH, pKa ~ 3.5–4.5). The pyridazine nitrogens in your analyte are weak bases. At a neutral or mid-range pH, the silanols are ionized (Si-O⁻) and the analyte nitrogens are protonated (NH⁺). This creates secondary ion-exchange interactions alongside the primary hydrophobic retention, resulting in multi-kinetic desorption and peak tailing [2, 4]. Solution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This neutralizes the silanols (Si-OH) and fully protonates the analyte, forcing a single retention mechanism [4].

  • Upgrade the Stationary Phase: Switch to a base-deactivated, endcapped, or hybrid-silica column designed specifically to shield basic compounds from silanol interactions [2].

Q2: How do I resolve the target compound from structurally similar des-bromo or regioisomeric impurities? Causality: Alkyl phases (like C18) rely purely on hydrophobic dispersion forces, which may not provide sufficient selectivity for subtle changes in halogenation or regiochemistry on a rigid aromatic core. Solution: Utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The bromine atom is highly polarizable. A PFP phase engages in π−π interactions, dipole-dipole interactions, and halogen bonding with the brominated heteroaromatic ring, offering orthogonal selectivity that easily resolves des-bromo impurities from the main peak [3].

Method_Dev Start Target: 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Phase Select Stationary Phase (PFP or Hybrid C18) Start->Phase Buffer Select Mobile Phase pH (pH 2.5 to suppress silanols) Phase->Buffer Test Initial Gradient Run (5-95% Organic) Buffer->Test Eval Evaluate Resolution (Rs) & Tailing (Tf) Test->Eval Pass Rs > 2.0, Tf < 1.5 Proceed to Validation Eval->Pass Acceptable Fail Rs < 2.0 or Tf > 1.5 Optimize Conditions Eval->Fail Suboptimal Fail->Phase Change Column Fail->Buffer Adjust pH/Buffer

Fig 1. Iterative HPLC method development workflow for basic heteroaromatics.

Section 2: Troubleshooting Guide

Issue: Retention Time Drift and Peak Splitting Root Cause: The mobile phase pH is too close to the pKa of the pyridazine nitrogens (typically pKa ~ 2.5 - 3.5). When pH pKa, the analyte exists in a dynamic equilibrium between its protonated and unprotonated states. Because these two states partition differently into the stationary phase, the peak can split or drift with minor column temperature or pH fluctuations [4]. Resolution: Always buffer the mobile phase at least 2 pH units away from the analyte's pKa. For this compound, operating at pH 2.0 (using a strong organic acid modifier) ensures >99% of the molecules are in the protonated state, yielding a single, sharp peak.

Troubleshooting Issue Symptom: Peak Tailing / Splitting Check_pH Is Mobile Phase pH within 2 units of pKa? Issue->Check_pH Mixed Yes: Mixed Ionization States Present Check_pH->Mixed True Silanol No: Secondary Silanol Interactions Check_pH->Silanol False Fix_pH Adjust pH to < 2.5 or > 8.0 Mixed->Fix_pH Fix_Silanol Use Endcapped Column or Add Triethylamine Silanol->Fix_Silanol

Fig 2. Root-cause analysis and troubleshooting logic for peak shape deterioration.

Section 3: Quantitative Data & System Suitability

To ensure the analytical procedure is fit for its intended purpose, the system must pass strict System Suitability Testing (SST) prior to sample analysis, in accordance with USP <621> and ICH Q2(R2) guidelines[1, 5].

ParameterAcceptance CriterionMechanistic Rationale
Resolution ( Rs​ ) > 2.0 between analyte and closest impurityEnsures baseline separation, preventing integration overlap for accurate purity quantitation.
Tailing Factor ( Tf​ ) 1.5 at 5% peak heightConfirms suppression of secondary silanol interactions and ensures symmetric peak integration [6].
Theoretical Plates ( N ) > 5,000Verifies column efficiency and optimal packing integrity.
Injection Precision (%RSD) 2.0% (for n=5 replicate injections)Validates the reproducibility of the autosampler and the stability of the analyte in the diluent [5].
Signal-to-Noise ( S/N ) > 10 for Limit of Quantitation (LOQ)Ensures the detector response is sufficient for low-level impurity profiling [1].

Section 4: Self-Validating Experimental Protocol

RP-HPLC Purity Analysis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Note: This protocol incorporates a self-validating feedback loop. Do not proceed to sample analysis unless the SST criteria are met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Rationale: Lowers pH to ~2.0 to fully protonate the pyridazine nitrogens and neutralize silanols).

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Degas both phases via ultrasonication for 10 minutes to prevent baseline noise from micro-bubbles.

Step 2: Chromatographic Conditions & Equilibration

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 μ m particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyrrolo-pyridazine chromophore).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

Step 3: System Suitability Verification (Self-Validation Gate)

  • Inject the blank diluent (Water:Acetonitrile 50:50) to confirm no baseline interference.

  • Inject the 3-Bromo-7H-pyrrolo[2,3-c]pyridazine reference standard (0.1 mg/mL) five consecutive times.

  • Validation Check: Calculate %RSD of the peak area, Tf​ , and N . If Tf​>1.5 , the column may be degrading or the mobile phase pH is incorrect. Do not proceed to Step 4 until resolved.

Step 4: Sample Preparation and Analysis

  • Weigh exactly 10.0 mg of the synthesized sample.

  • Dissolve in 100 mL of diluent (Water:Acetonitrile 50:50) to yield a 0.1 mg/mL solution. Sonicate until fully dissolved.

  • Filter through a 0.22 μ m PTFE syringe filter to remove particulates.

  • Inject 10 μ L of the sample solution.

Step 5: Data Processing

  • Integrate all peaks 0.05% area (Reporting Threshold per ICH Q2(R2) [5]).

  • Calculate chromatographic purity using the area normalization method:

    %Purity=(AreaTarget​/AreaTotal​)×100 .

References

  • Title: HPLC Column Selection: Core to Method Development. Source: Welch Materials. URL: [Link]

  • Title: Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines. Source: Journal of Organic Chemistry (ACS). URL: [Link]

  • Title: HPLC Method Development - A Review. Source: Suresh Gyan Vihar University. URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation (ICH). URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo-7H-pyrrolo[2,3-c]pyridazine vs. 3-Bromo-1H-pyrrolo[2,3-b]pyridine

Executive Summary In modern drug discovery and medicinal chemistry, bicyclic heteroaromatics such as azaindoles and diazaindoles are privileged scaffolds, frequently utilized as hinge-binding elements in kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bicyclic heteroaromatics such as azaindoles and diazaindoles are privileged scaffolds, frequently utilized as hinge-binding elements in kinase inhibitors and advanced materials 1[1]. This guide provides an objective, data-driven comparison of two critical halogenated building blocks: 3-Bromo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole) and 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (a 6,7-diazaindole).

While both molecules feature a reactive C3-bromo-pyrrole fused to an electron-deficient six-membered ring, the substitution of a pyridine for a pyridazine fundamentally alters their electronic distribution, pKa, and cross-coupling reactivity. Understanding these mechanistic nuances is essential for designing efficient, high-yielding synthetic routes.

Structural & Electronic Profiling (The "Why")

To predict and control the reactivity of these scaffolds, we must first analyze how their fused rings dictate electron density and acidity.

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole core): The single nitrogen in the pyridine ring withdraws electron density from the pyrrole system, making the C3 position less nucleophilic than a standard indole, but highly suitable for transition-metal-catalyzed cross-coupling2[2]. The conjugate acid pKa is approximately 4.9, and the pyrrole NH is weakly acidic (pKa ~12–13) 3[3].

  • 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (Diazaindole core): The presence of two adjacent nitrogens in the pyridazine ring exerts a profound electron-withdrawing effect 4[4]. This highly electron-deficient core accelerates the oxidative addition of palladium into the C3-Br bond. However, it also significantly lowers the pKa of the pyrrole NH, making it more acidic and altering the regioselectivity of electrophilic attacks.

Table 1: Physicochemical & Electronic Comparison
Parameter3-Bromo-1H-pyrrolo[2,3-b]pyridine3-Bromo-7H-pyrrolo[2,3-c]pyridazine
Core Scaffold 7-Azaindole6,7-Diazaindole
Ring Electron Density Moderate (Pyridine-fused)Low (Pyridazine-fused)
Pyrrole NH Acidity Weakly acidic (pKa ~12–13)Moderately acidic (pKa ~9–10)
Conjugate Acid pKa ~4.9< 2.5 (Estimated)
C3-Br Oxidative Addition Standard Pd-catalysisAccelerated (Electron-deficient core)
Catalyst Poisoning Risk High (N1/N7 chelation)Moderate to High

Reactivity at the C3 Position: Cross-Coupling Dynamics

The C3-bromo position is the primary vector for functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings. The choice of scaffold dictates the necessary catalytic system.

The 7-Azaindole Challenge: For 3-bromo-1H-pyrrolo[2,3-b]pyridine, the proximity of the pyrrole NH and the pyridine nitrogen creates a potent bidentate chelation site. During Pd-catalyzed reactions, the free NH can deprotonate and form off-cycle, inactive Pd-bis(azaindole) complexes, effectively poisoning the catalyst 5[5]. Historically, this necessitated the use of robust protecting groups like SEM or Boc[2]. However, state-of-the-art methodologies utilizing bulky biarylphosphine ligands (e.g., GPhos, RuPhos) sterically prevent this chelation, enabling direct coupling[5].

The Diazaindole Advantage & Trade-off: For 3-bromo-7H-pyrrolo[2,3-c]pyridazine, the highly electron-withdrawing pyridazine ring weakens the C3-Br bond, lowering the activation energy for oxidative addition[4]. While this allows for milder coupling temperatures, the electron-deficient core is highly sensitive to strong bases (e.g., NaOtBu), which can lead to ring-opening or degradation. Consequently, mild bases like K3PO4 or NaOTMS must be employed.

G Pd0 Pd(0)L2 Active Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Oxidative Addition Substrate 3-Bromo-Azaindole/Diazaindole Substrate->PdII Deactivation Off-Cycle Catalyst Poisoning (N-Chelation) PdII->Deactivation Free NH / Small Ligands Transmetalation Transmetalation & Reductive Elimination PdII->Transmetalation Bulky Ligands (e.g., GPhos) + Base Product C3-Functionalized Product Transmetalation->Product

Figure 1: Pd-catalyzed C3-coupling: productive functionalization vs. catalyst poisoning.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize protocols that build in their own success metrics. The following workflows are optimized based on the electronic profiles discussed above.

Protocol A: Direct Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

Objective: Achieve C3-arylation without N-protection by utilizing steric exclusion.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), GPhos ligand (8 mol%), and anhydrous K3PO4 (2.0 equiv)[5].

  • Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 0.2 M). Causality Note: The addition of water is critical to dissolve the phosphate base and accelerate the transmetalation step, preventing the buildup of the Pd(II) intermediate.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 90 °C for 12 hours.

  • Validation: Monitor via LC-MS. The absence of the protodehalogenated byproduct (1H-pyrrolo[2,3-b]pyridine) confirms that the bulky GPhos ligand successfully prevented off-cycle Pd-chelation and promoted productive cross-coupling[5].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Mild N-Alkylation of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine

Objective: Exploit the increased NH acidity to achieve N-alkylation while avoiding base-mediated core degradation.

  • Preparation: Dissolve 3-bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M) under an argon atmosphere.

  • Base Activation: Cool the solution to 0 °C and add finely powdered K2CO3 (1.5 equiv). Causality Note: Unlike 7-azaindoles which often require NaH or Cs2CO3 for efficient deprotonation, the diazaindole's lower NH pKa allows the use of mild K2CO3, preventing degradation of the highly electron-deficient pyridazine ring[4].

  • Electrophile Addition: Stir for 15 minutes to generate the nucleophilic nitrogen anion, then dropwise add the alkyl halide (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: TLC monitoring (Hexane/EtOAc) should show complete consumption of the highly polar starting material. If multiple spots appear, it indicates over-alkylation or ring-opening due to moisture contamination.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Conclusion & Selection Guide

  • Choose 3-Bromo-1H-pyrrolo[2,3-b]pyridine when designing kinase inhibitors that require a robust, stable hinge-binding motif with a well-documented pharmacokinetic profile[2],[1]. Be prepared to utilize advanced bulky ligands (GPhos/RuPhos) or protecting groups (SEM) during C3-functionalization to prevent catalyst poisoning[5],[2].

  • Choose 3-Bromo-7H-pyrrolo[2,3-c]pyridazine when exploring novel chemical space, seeking to modulate physicochemical properties (e.g., lowering logP, altering hydrogen bond donor/acceptor vectors), or when a highly activated C3-position is required for difficult cross-couplings[4]. Exercise strict caution with strong bases and nucleophiles to preserve the delicate diazaindole core.

References

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT DSpace, 2021. URL:[Link]

  • Gammelsæter, et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2024. URL:[Link]

  • "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2023. URL:[Link]

  • Smirnov, A. V., et al. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." The Journal of Physical Chemistry B, 1997. URL:[Link]

  • "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." Molecules, 2018. URL:[Link]

Sources

Comparative

1H and 13C NMR Spectra Comparison of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Isomers: A Comprehensive Analytical Guide

Introduction The pyrrolo[2,3-c]pyridazine scaffold has emerged as a privileged bicyclic heteroaromatic core in modern drug discovery. Recent medicinal chemistry campaigns have heavily utilized these structures to develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolo[2,3-c]pyridazine scaffold has emerged as a privileged bicyclic heteroaromatic core in modern drug discovery. Recent medicinal chemistry campaigns have heavily utilized these structures to develop highly potent kinase inhibitors, including broad-spectrum antiviral agents targeting adaptor protein-2 associated kinase 1 (AAK1) .

During the synthesis of halogenated intermediates like 3-bromo-7H-pyrrolo[2,3-c]pyridazine , electrophilic aromatic substitution or cyclization often yields complex isomeric mixtures . Distinguishing between regioisomers (e.g., 3-bromo, 4-bromo, and 5-bromo variants) is a critical analytical bottleneck. As a Senior Application Scientist, I have designed this guide to provide a definitive, causality-driven comparison of the 1 H and 13 C NMR spectra for these isomers, ensuring absolute structural confidence in your synthetic workflows.

Structural Nomenclature & IUPAC Grounding

To maintain scientific integrity and avoid the ambiguity often found in patent literature , we must first establish strict IUPAC numbering for the fused heterocycle:

  • N1 and N2 are the adjacent nitrogen atoms of the pyridazine ring.

  • N7 is the nitrogen atom of the pyrrole ring (hence, 7H).

  • Consequently, the 3-bromo position places the halogen on the pyridazine ring, directly adjacent to N2.

(Note: Some biochemical literature applies an "indole-like" numbering where the pyrrole N is N1. This guide strictly adheres to standard IUPAC locants to ensure reproducible NMR assignments).

NMR_Workflow Start Synthesized Bromopyrrolopyridazine Isomeric Mixture H1_NMR Acquire 1H NMR (DMSO-d6) Start->H1_NMR Check_Coupling Analyze Pyridazine Protons (H3, H4 region: 7.5 - 9.5 ppm) H1_NMR->Check_Coupling Isomer_C Two Doublets (J ≈ 8.5 Hz) Conclusion: 5-Bromo Isomer Check_Coupling->Isomer_C ortho-coupling present Check_Singlet One Singlet Observed (Bromine on Pyridazine) Check_Coupling->Check_Singlet no ortho-coupling Isomer_A Singlet at ~8.10 ppm Conclusion: 3-Bromo Isomer Check_Singlet->Isomer_A H4 shielded by Br Isomer_B Singlet at ~9.20 ppm Conclusion: 4-Bromo Isomer Check_Singlet->Isomer_B H3 deshielded by N2

Logical workflow for 1H NMR differentiation of bromopyrrolopyridazine regioisomers.

Comparative 1 H NMR Analysis

The differentiation of these regioisomers relies on understanding the magnetic anisotropy and electronegativity effects inherent to the pyrrolopyridazine core.

  • 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (Target): Bromination at C3 leaves H4 as an isolated proton on the pyridazine ring. Because it is distant from the highly electronegative N2 atom, H4 appears as a sharp singlet at ~8.10 ppm . The pyrrole protons (H5, H6) appear as a pair of doublets (or doublet of doublets due to fine coupling with the NH) at ~6.75 and ~7.85 ppm.

  • 4-Bromo-7H-pyrrolo[2,3-c]pyridazine (Regioisomer A): Bromination at C4 leaves H3 intact. Because H3 is directly adjacent to the N2 atom, it experiences severe electron withdrawal and magnetic anisotropy, shifting drastically downfield to ~9.20 ppm . This >1 ppm shift is the primary diagnostic marker.

  • 5-Bromo-7H-pyrrolo[2,3-c]pyridazine (Regioisomer B): If bromination occurs on the pyrrole ring (C5), the pyridazine protons (H3, H4) are both present. They will exhibit strong ortho-coupling ( 3J≈8.5 Hz), appearing as two distinct doublets.

Table 1: 1 H NMR Chemical Shifts Comparison
Position3-Bromo Isomer (Target)4-Bromo Isomer5-Bromo Isomer
H3 - (Substituted)~9.20 (s)~9.05 (d, J = 8.5 Hz)
H4 ~8.10 (s)- (Substituted)~7.95 (d, J = 8.5 Hz)
H5 ~6.75 (dd, J = 3.2, 2.0 Hz)~6.70 (dd, J = 3.2, 2.0 Hz)- (Substituted)
H6 ~7.85 (dd, J = 3.2, 2.0 Hz)~7.80 (dd, J = 3.2, 2.0 Hz)~7.90 (d, J = 2.5 Hz)
NH (H7) ~12.20 (br s)~12.30 (br s)~12.50 (br s)
(Note: Expected values in DMSO-d6 at 400 MHz. Shifts may vary slightly based on concentration and temperature).

Comparative 13 C NMR Analysis

Carbon NMR provides orthogonal validation through the "heavy atom effect" of bromine, which causes an upfield shift of the ipso carbon compared to a standard aromatic CH.

  • In the unsubstituted system, C3 resonates around 148 ppm due to the adjacent N2 atom. Upon bromination at C3, the heavy atom effect shifts this quaternary carbon upfield to ~143.5 ppm .

  • C5 represents the most electron-rich position (the pyrrole β -carbon), typically resonating upfield at ~103 ppm . If brominated (5-Bromo isomer), this carbon shifts even further upfield to ~95.0 ppm.

Table 2: 13 C NMR Chemical Shifts Comparison
Carbon3-Bromo Isomer (Target)4-Bromo Isomer5-Bromo Isomer
C3 ~143.5 (C-Br)~148.0 (CH)~147.5 (CH)
C4 ~125.0 (CH)~115.0 (C-Br)~123.0 (CH)
C4a ~132.0 (C)~131.5 (C)~130.0 (C)
C5 ~103.0 (CH)~102.5 (CH)~95.0 (C-Br)
C6 ~132.0 (CH)~132.5 (CH)~133.0 (CH)
C7a ~140.0 (C)~141.0 (C)~139.5 (C)

Self-Validating Experimental Protocol: 1D and 2D NMR Acquisition

To establish an unambiguous, self-validating structural assignment of the synthesized isomer, relying solely on predictive 1D chemical shifts is insufficient. The following protocol mandates 2D NMR validation to prove skeletal integrity.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified (>98% by HPLC) bromopyrrolopyridazine in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is selected over CDCl3 to prevent rapid chemical exchange of the pyrrole NH proton, allowing observation of the critical H7 signal and its scalar couplings.

Step 2: 1D 1 H and 13 C NMR Acquisition

  • Acquire 1 H NMR at 400 MHz (minimum 16 scans). Ensure the spectral window covers 0–15 ppm to capture the highly deshielded NH and H3 protons.

  • Acquire 13 C{ 1 H} NMR at 100 MHz. Crucial Parameter: Use a relaxation delay (D1) of at least 2.0 seconds to ensure the quaternary carbons (C3-Br, C4a, C7a) relax sufficiently for detection.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquire 1 H- 13 C HSQC to map all direct C-H connections. This immediately differentiates the quaternary C-Br carbon (which will lack an HSQC cross-peak) from the aromatic CH carbons.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation Acquire 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​=8 Hz). Self-Validation Check: The definitive proof of the 3-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold is the observation of a 3J correlation from the pyrrole H6 proton to the bridgehead C4a, combined with a 2J correlation from the isolated pyridazine H4 proton to the C3-Br carbon.

HMBC_Correlations H4 H4 (8.10) C3 C3-Br (143.5) H4->C3 2J C7a C7a (140.0) H4->C7a 3J H5 H5 (6.75) C4a C4a (132.0) H5->C4a 3J H6 H6 (7.85) H6->C4a 3J C5_C C5 (103.0) H6->C5_C 2J

Key 2D HMBC interactions confirming the 3-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold.

References

  • Anthonissen, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Vlasov, S. V., et al. "Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution." The Journal of Organic Chemistry, 2020. URL:[Link]

  • Scott, D., et al. "Covalent small molecule DCN1 inhibitors and therapeutic methods using the same." European Patent Office (EP3609876B1), 2018.
Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine via LC-MS

For researchers and drug development professionals, the purity of a starting material or active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reproducible research and therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the purity of a starting material or active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of reproducible research and therapeutic safety. The compound 3-Bromo-7h-pyrrolo[2,3-c]pyridazine, a heterocyclic building block pivotal in the synthesis of novel kinase inhibitors and other therapeutics, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent synthesis steps, and the ultimate biological activity of the final compound.

This guide provides an in-depth, experience-driven approach to validating the purity of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard technique. We will move beyond a simple recitation of steps to explain the causality behind our choices, creating a self-validating system that ensures trustworthiness and scientific rigor.

The Rationale: Why LC-MS is the Definitive Tool for Purity Analysis

While techniques like Nuclear Magnetic Resonance (NMR) provide invaluable structural information and High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers robust quantification, LC-MS presents a superior combination of sensitivity and specificity for purity and impurity profiling.[1] The power of this hyphenated technique lies in its dual-stage analysis:

  • Liquid Chromatography (LC): Physically separates the primary compound from process-related impurities (e.g., starting materials, reagents), by-products (e.g., isomers), and potential degradants.

  • Mass Spectrometry (MS): Provides high-specificity detection based on the mass-to-charge ratio (m/z) of the eluted compounds. This allows for the confident identification of the target molecule and the tentative identification of unknown impurities, even those present at trace levels that would be invisible to a UV detector.[2][3]

For a molecule like 3-Bromo-7h-pyrrolo[2,3-c]pyridazine (MW: 197.02 g/mol ), LC-MS can distinguish it from impurities that may be structurally similar and co-elute in other chromatographic methods.

The Method Validation Framework: A Trustworthy System Based on ICH Q2(R1)

To ensure our analytical method is "suitable for its intended purpose," we must validate it rigorously.[4] Our framework is built upon the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive structure for validating analytical procedures.[5][6][7][8] This approach ensures the data is reliable, reproducible, and defensible for regulatory scrutiny.

Caption: Workflow for establishing a validated analytical method.

Our validation will focus on the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: Measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Purity Determination of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

This protocol outlines a validated LC-MS method for the purity assessment of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine.

Step 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This serves as the primary stock.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water diluent. This concentration is suitable for injection and assessing the main component.

  • Test Sample Preparation: Prepare the batch sample to be tested at the same concentration as the working standard (10 µg/mL) using the same diluent.

  • Linearity Curve: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL. This range should encompass the working standard concentration.

Step 2: LC-MS Instrumentation and Conditions

The choice of instrumental parameters is critical. We select a reversed-phase C18 column, which is ideal for retaining moderately polar heterocyclic compounds. Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atoms in the pyrrolopyridazine ring system are readily protonated, ensuring sensitive detection.

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure tolerance for use with small particle columns, ensuring high resolution.
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmSmall particle size and column dimensions provide sharp peaks, high efficiency, and fast run times.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes better peak shape and enhances ionization in positive ESI mode.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an excellent organic solvent for reversed-phase chromatography, offering low viscosity and UV transparency.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% BA gradient elution is necessary to elute the main compound with a good peak shape and then wash out any more hydrophobic impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal linear velocity and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 2 µLA small volume minimizes potential peak distortion from the sample solvent.
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalentA high-resolution mass spectrometer (HRMS) provides accurate mass data, aiding in the confirmation of elemental composition.
Ionization Mode ESI Positive (ESI+)The target molecule contains basic nitrogen atoms that are easily protonated to form [M+H]+ ions.
Scan Mode Full Scan MSAcquires data across a wide m/z range to detect both expected and unexpected impurities.
m/z Range 100 - 1000 amuCovers the mass of the target compound and a wide range of potential impurities and dimers.
Capillary Voltage 3500 VStandard voltage for stable electrospray.
Gas Temp. 325 °COptimizes desolvation of the analyte ions.
Expected Ion [C6H4BrN3+H]+ = m/z 197.9661The theoretical exact mass of the protonated molecule. HRMS should detect this within a 5 ppm mass accuracy window.
Step 3: Data Analysis and Purity Calculation
  • Peak Integration: Integrate all peaks in the chromatogram of the test sample.

  • Purity Calculation: Determine the purity by the area percent method.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Impurity Identification: For any detected impurity, analyze its mass spectrum. The accurate mass measurement from the HRMS can be used to propose a molecular formula. For instance, an impurity with an m/z corresponding to the starting material would be a strong indicator of an incomplete reaction.

A Comparative Look: LC-MS vs. Alternative Techniques

While LC-MS is the preferred method, understanding its performance relative to other common analytical techniques is crucial for selecting the right tool for a specific stage of development.[10][]

Technique Sensitivity Specificity Structural Elucidation Quantitative Accuracy Best Use Case
LC-MS Very High (pg-ng)Very High (Mass-based)Moderate (MS/MS fragmentation can provide structural clues)Good (with proper validation)Definitive purity testing, impurity identification and profiling.[2][3]
HPLC-UV Moderate (ng-µg)Moderate (Retention time-based)NoneExcellentRoutine quality control, quantification of known impurities with a chromophore.[12]
GC-MS High (pg-ng)Very High (Mass-based)Good (Extensive fragmentation libraries)GoodAnalysis of volatile and thermally stable impurities (e.g., residual solvents).
NMR Low (µg-mg)High (Structure-based)Excellent (Unambiguous structure confirmation)Good (qNMR)Primary structure confirmation, analysis of major components, detecting non-chromophoric impurities.
TLC LowLowNoneSemi-quantitative at bestQuick reaction monitoring and qualitative purity check.[13]

Logic for Impurity Investigation

The detection of an impurity triggers a logical investigation workflow, which can be visualized to guide the scientist's decision-making process.

Caption: Decision workflow for characterizing unknown impurities.

Conclusion

Validating the purity of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine is a critical exercise in ensuring the quality and integrity of drug discovery and development programs. A meticulously validated LC-MS method, grounded in the principles of the ICH Q2(R1) guidelines, provides the highest degree of confidence.[4][8] It delivers unparalleled sensitivity and specificity, enabling not only the accurate quantification of the main component but also the detection and identification of trace-level impurities that other methods might miss.[14] By understanding the "why" behind each step of the protocol and comparing the strengths of LC-MS to alternative techniques, researchers can make informed decisions, ensuring their science is built on a foundation of analytical certainty.

References

  • Title: Quality Guidelines - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin Source: researchgate.net URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA.gov URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment Source: Pharmaceutical Technology URL: [Link]

  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: researchgate.net URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: What would be the quickest and simplest way to test the purity of a compound after synthesis? Source: ResearchGate URL: [Link]

Sources

Comparative

Comparing kinase inhibition of 3-Bromo-7h-pyrrolo[2,3-c]pyridazine analogs

Objective Comparison Guide: Kinase Inhibition Profiles of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Analogs Executive Summary The development of highly selective Type I kinase inhibitors relies heavily on the geometric and ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Kinase Inhibition Profiles of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Analogs

Executive Summary

The development of highly selective Type I kinase inhibitors relies heavily on the geometric and electronic properties of the hinge-binding scaffold. While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has long been the gold standard for ATP-competitive inhibition, the emergence of the 3-Bromo-7H-pyrrolo[2,3-c]pyridazine scaffold offers a distinct alternative. This guide provides a rigorous, data-driven comparison of 7H-pyrrolo[2,3-c]pyridazine analogs against traditional scaffolds, focusing on causality in structure-activity relationships (SAR), electrostatic hinge interactions, and experimental validation in targets like AAK1, ATR, and mutant EGFR [1][2][3].

Structural Mechanics & Causality: Why This Scaffold?

The efficacy of a kinase inhibitor is dictated by its ability to mimic the hydrogen-bonding network of ATP's adenine ring within the kinase hinge region.

  • The Nitrogen Vector Effect: 7H-pyrrolo[2,3-c]pyridazine introduces an additional nitrogen at position 6 compared to the classic 7-azaindole. While the nitrogen at position 7 acts as a critical hydrogen-bond acceptor for hinge residues (e.g., Asp127 in AAK1), the position 6 nitrogen drastically alters the local electron density.

  • The Halogen Advantage (3-Bromo): The bromine atom at position 3 is not merely a synthetic handle for cross-coupling (e.g., Suzuki or Sonogashira reactions); it acts as a lipophilic vector. In the "DFG-in" active conformation, halogens exhibit a strong preference for buried, hydrophobic protein pockets, driving favorable van der Waals interactions and displacing high-energy water molecules [1].

HingeBindingLogic cluster_0 7-Azaindole (Pyrrolo[2,3-b]pyridine) cluster_1 Pyrrolo[2,3-c]pyridazine A N7 H-Bond Acceptor B Favorable Hinge Binding (Cys129) A->B E Potent AAK1 Inhibition B->E High Affinity (nM) C N6 & N7 Lone Pairs D Electrostatic Repulsion (Cys129 Carbonyl) C->D F 1000x Affinity Drop D->F Low Affinity (µM)

Fig 1: Electrostatic causality in hinge-binding affinity between structurally related scaffolds.

Comparative Kinase Inhibition Profiles

A. AAK1 (Adaptor Protein-2 Associated Kinase 1)

AAK1 regulates clathrin-mediated endocytosis and is a target for antiviral therapies. When comparing the 7-azaindole scaffold to the 7H-pyrrolo[2,3-c]pyridazine scaffold, experimental data reveals a stark contrast. The introduction of the N6 nitrogen in the pyridazine analog results in a 1000-fold decrease in AAK1 binding affinity. Molecular modeling confirms this is caused by severe electrostatic repulsion between the lone pair of the N6 nitrogen and the lone pair of the carbonyl oxygen of Cys129 in the AAK1 ATP-binding pocket [1].

B. ATR Kinase (Ataxia Telangiectasia and Rad3-related)

Unlike AAK1, the 7H-pyrrolo[2,3-c]pyridazine scaffold demonstrates significant utility in inhibiting ATR kinase, a master regulator of the DNA Damage Response (DDR) pathway. ATR inhibitors force cancer cells with high replication stress into mitotic catastrophe. Here, the unique vector of the pyridazine ring allows for optimal solvent-exposed substitutions that bypass the steric clashes seen in other PIKK family kinases, making it a highly viable core for ATR-selective therapies [2].

ATRPathway DNA DNA Damage / Replication Stress ATR ATR / ATRIP Complex DNA->ATR CHK1 CHK1 Activation ATR->CHK1 CDC25 Cdc25 Inhibition CHK1->CDC25 Arrest G2/M Cell Cycle Arrest CDC25->Arrest Inhibitor Pyrrolo[2,3-c]pyridazine Analog Inhibitor->ATR Inhibits

Fig 2: ATR/CHK1 DNA Damage Response pathway and the intervention point of ATR inhibitors.

C. Mutant-Selective EGFR

In the pursuit of overcoming T790M/C797S resistance mutations in non-small cell lung cancer (NSCLC), 5-Bromo-3-chloro-6-methyl-7H-pyrrolo[2,3-c]pyridazine has been utilized as a critical intermediate. The bicyclic hinge motif provides a unique trajectory from the 2-position toward the D-helix, allowing the development of reversible, wild-type-sparing EGFR triple-mutant inhibitors [3].

Quantitative Data Summary

The following table synthesizes the binding affinities of various bicyclic heteroaromatic scaffolds against AAK1, demonstrating the impact of nitrogen placement on IC₅₀ values [1].

Scaffold TypeCompound AnalogTargetBinding Affinity (IC₅₀ / Kd)Mechanistic Observation
Pyrrolo[2,3-b]pyridine Compound 6 (7-azaindole)AAK14 nM Optimal H-bonding with Asp127/Cys129.
Pyrrolo[2,3-c]pyridazine Compound 20AAK1~4,000 nM 1000x drop due to N6/Cys129 repulsion.
Indole Compound 12aAAK1>10,000 nMComplete loss of affinity (missing N7 acceptor).
Pyrrolo[2,3-c]pyridazine ATR-Inhibitor SeriesATR<50 nM Effective hinge binding in PIKK family pocket.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the following protocols incorporate internal validation mechanisms (Z'-factor calculation and vehicle controls) to confirm assay integrity.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (AAK1)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the displacement of an Alexa Fluor-labeled tracer by the 3-Bromo-7H-pyrrolo[2,3-c]pyridazine analog.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer/Antibody Mix: Combine AAK1 kinase (5 nM final), LanthaScreen Eu-anti-GST antibody (2 nM final), and Kinase Tracer 236 (100 nM final).

  • Compound Titration: Dispense the pyridazine analogs in a 12-point, 3-fold serial dilution (starting at 10 µM) in 1% DMSO (final concentration).

  • Self-Validation Controls:

    • Positive Control: 10 µM of Compound 6 (known 4 nM inhibitor) to define the assay floor (maximum displacement).

    • Negative Control: 1% DMSO vehicle to define the assay window (maximum FRET).

  • Incubation & Reading: Incubate in the dark at room temperature for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A valid assay must yield a Z'-factor > 0.5 between the positive and negative controls.

FRETWorkflow A Kinase + Eu-Antibody + Fluorescent Tracer B High FRET Signal (665nm Emission) A->B C Add Pyridazine Inhibitor B->C D Tracer Displacement C->D E Low FRET Signal (615nm Emission) D->E

Fig 3: Logic flow of the LanthaScreen TR-FRET competitive binding assay.

Protocol 2: ATR/ATRIP Biochemical Assay

Because ATR is a massive PIKK complex, biochemical validation requires specific substrate phosphorylation readouts.

Step-by-Step Methodology:

  • Complex Assembly: Purify recombinant ATR/ATRIP complex from mammalian cells to ensure proper post-translational modifications.

  • Reaction Setup: In a 384-well plate, combine 0.5 nM ATR/ATRIP, 50 nM p53-derived peptide substrate, and 10 µM ATP in assay buffer.

  • Inhibitor Addition: Add the 7H-pyrrolo[2,3-c]pyridazine analog (serial dilution). Include an established ATR inhibitor (e.g., VE-821) as a reference control.

  • Detection: After 90 minutes at 37°C, terminate the reaction by adding EDTA. Detect phosphorylated substrate using a phospho-specific primary antibody and an HRP-conjugated secondary antibody (or AlphaScreen beads for high-throughput).

  • Validation: Calculate IC₅₀ using a 4-parameter logistic fit. The IC₅₀ of the reference control must fall within 3-fold of its historically established value to validate the run.

References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. National Institutes of Health (PMC).[Link]

  • US10894052B2 - Heterocyclic inhibitors of ATR kinase.
  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. ACS Publications.[Link]

Validation

Bioisosteric Replacement Strategies: 3-Bromo-7H-pyrrolo[2,3-c]pyridazine vs. Traditional Azaindole Scaffolds

In modern drug discovery, optimizing a hit compound into a clinical candidate often requires navigating complex multi-parameter optimization (MPO) landscapes. When traditional bicyclic heteroaromatics—such as indoles or...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, optimizing a hit compound into a clinical candidate often requires navigating complex multi-parameter optimization (MPO) landscapes. When traditional bicyclic heteroaromatics—such as indoles or 7-azaindoles—exhibit metabolic liabilities, poor aqueous solubility, or off-target toxicity (e.g., hERG inhibition), medicinal chemists frequently employ bioisosteric replacement. The "nitrogen walk" strategy is a powerful tool in this context.

This guide evaluates the utility of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine as an advanced building block for bioisosteric replacement. By comparing the pyrrolo[2,3-c]pyridazine scaffold against classical indole and azaindole cores, we dissect the causality behind its physicochemical advantages and provide a self-validating experimental protocol for its incorporation into drug libraries.

The Mechanistic Rationale: Why Pyrrolo[2,3-c]pyridazine?

The transition from an indole to an azaindole, and subsequently to a diazaindole like pyrrolo[2,3-c]pyridazine, fundamentally alters the electron density of the aromatic system (1)[1].

  • Causality of Lipophilicity (LogP) Reduction: Each additional nitrogen atom in the aromatic ring introduces a lone pair that increases the Topological Polar Surface Area (TPSA) and decreases the calculated LogP. This is critical for improving oral bioavailability and reducing non-specific protein binding.

  • Kinase Hinge-Binding Modulation: In kinase inhibitors, the bicyclic core typically anchors the molecule to the ATP-binding pocket's hinge region. A 7-azaindole acts as a bidentate hinge binder (one H-bond donor, one H-bond acceptor). The pyrrolo[2,3-c]pyridazine introduces an adjacent nitrogen (at position 6), creating electrostatic repulsion with specific hinge residues (e.g., the carbonyl of Cys129 in AAK1) if not properly oriented, but offering new vectors for water-mediated hydrogen bonds or interactions with mutant kinases (2)[2].

  • The 3-Bromo Advantage: The bromine atom at the 3-position provides a highly reactive, orthogonal handle for transition-metal-catalyzed cross-coupling. This allows researchers to rapidly build structure-activity relationships (SAR) directed toward the hydrophobic pocket of the target (3)[3].

Comparative Performance Data

To objectively compare the pyrrolo[2,3-c]pyridazine core against its alternatives, the table below summarizes the key physicochemical and functional shifts observed during a nitrogen walk.

ScaffoldCore StructureH-Bond DonorsH-Bond AcceptorsRelative cLogPTPSA (Ų)Typical Application
Indole Bicyclic (1N)10High (~2.1)15.8Highly lipophilic binders; prone to CYP450 metabolism.
7-Azaindole Bicyclic (2N)11Medium (~1.3)28.7Standard bidentate kinase hinge binder.
Pyrrolo[2,3-c]pyridazine Bicyclic (3N)12Low (~0.4)41.6Improved solubility; avoids hERG; unique hinge vectors[2].

Note: Data represents the unsubstituted core scaffolds. The addition of the 3-bromo substituent in 3-Bromo-7H-pyrrolo[2,3-c]pyridazine increases cLogP slightly but maintains the favorable TPSA profile.

Visualizing the Bioisosteric Logic

The following diagram illustrates the logical progression and functional consequences of replacing a 7-azaindole core with a pyrrolo[2,3-c]pyridazine core in a target-based drug discovery program.

BioisostereLogic cluster_scaffolds The Nitrogen Walk A 7-Azaindole Core (Standard Binder) B Pyrrolo[2,3-c]pyridazine (Advanced Bioisostere) A->B Add N at pos 6 C Increased TPSA & Lower cLogP B->C Physicochemical Shift D Altered Hinge Electrostatics B->D Binding Shift E Improved PK & Reduced Toxicity C->E D->E

Logical flow of physicochemical and binding impacts during a nitrogen walk strategy.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To leverage 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in library synthesis, a robust, self-validating cross-coupling protocol is required. The following method incorporates in-process quality control (QC) to ensure high-fidelity data generation.

Objective: Synthesize a 3-aryl-7H-pyrrolo[2,3-c]pyridazine derivative to probe the kinase hydrophobic pocket.

Materials:

  • 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 equiv, limiting reagent)

  • Aryl boronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

  • Internal Standard: Biphenyl (0.1 equiv, for LC-MS conversion tracking)

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In an oven-dried microwave vial, combine 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, aryl boronic acid, the internal standard (biphenyl), and Pd(dppf)Cl₂.

    • Causality: The internal standard is critical. It allows for absolute quantification of conversion rather than relative peak area, which can be skewed by varying ionization efficiencies.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M aqueous K₂CO₃ solution. Seal the vial with a crimp cap and purge with N₂ for 5 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

  • Thermal Activation: Heat the reaction mixture at 90°C for 2 hours in a heating block.

  • In-Process QC (Self-Validation Step): After 2 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with 990 µL of Acetonitrile, and inject into the LC-MS.

    • Validation Logic: Calculate the ratio of the product mass peak to the biphenyl internal standard peak. If the conversion is <95%, spike with an additional 0.02 equiv of Pd catalyst and heat for 1 more hour. Do not proceed to workup until conversion is validated.

  • Workup and Purification: Dilute the mixture with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC to isolate the target compound.

ExpWorkflow N1 Step 1: Assembly 3-Bromo Scaffold + Boronic Acid + Internal Standard N2 Step 2: Catalysis Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C N1->N2 N3 Step 3: In-Process QC LC-MS Aliquot Quantify via Int. Std. N2->N3 N3->N2 Conversion <95% (Add Catalyst) N4 Step 4: Purification Prep-HPLC & Isolation N3->N4 Conversion >95%

Self-validating Suzuki-Miyaura cross-coupling workflow with built-in LC-MS quality control.

References

  • [2] Title: Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. Source: European Journal of Medicinal Chemistry / NIH PMC. URL:

  • [3] Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Source: ResearchGate. URL:

  • [1] Title: Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. Source: The Journal of Organic Chemistry / ACS Publications. URL:

Sources

Comparative

Benchmarking 3-Bromo-7H-pyrrolo[2,3-c]pyridazine: A Strategic Guide to Next-Generation Bicyclic Scaffolds

Executive Summary As drug discovery programs increasingly navigate complex intellectual property landscapes and demand higher target selectivity, the reliance on traditional bicyclic heterocycles (such as indoles and ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly navigate complex intellectual property landscapes and demand higher target selectivity, the reliance on traditional bicyclic heterocycles (such as indoles and benzimidazoles) has reached a saturation point. Recent analyses indicate that while nitrogen heterocycles are present in up to 82% of small molecule drugs, novel scaffolds are urgently needed to expand drug-like chemical space and overcome metabolic liabilities (1)[1].

Enter 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1). This scaffold leverages the "nitrogen walk" concept, allowing researchers to systematically reposition nitrogen atoms around the azaindole core to optimize pKa, solubility, and target engagement (2)[2]. The C3-bromo substitution provides an ideal, highly reactive linchpin for late-stage functionalization, making it a premier building block for modern medicinal chemistry.

Physicochemical Benchmarking

To objectively evaluate 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, we benchmark it against three historically dominant bicyclic bromides.

Table 1: Physicochemical & Structural Comparison
CompoundScaffold TypecLogPTPSA (Ų)HBD / HBASynthetic Tractability
3-Bromo-7H-pyrrolo[2,3-c]pyridazine Pyrrolopyridazine1.4541.61 / 2High (Orthogonal C-H activation possible)
3-Bromo-1H-indole Indole2.8015.81 / 0Moderate (Prone to oxidation)
3-Bromo-1H-pyrrolo[2,3-b]pyridine 7-Azaindole2.1028.71 / 1High (Standard kinase hinge binder)
4-Bromo-1H-pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine1.2041.61 / 2High (Highly patented space)

Application Scientist Insight: The pyrrolo[2,3-c]pyridazine core offers a significantly lower cLogP than traditional indoles while maintaining an identical topological polar surface area (TPSA) to pyrrolopyrimidines. This unique physicochemical balance enhances aqueous solubility without compromising passive membrane permeability—a critical causality loop in optimizing oral bioavailability.

Mechanistic Application: Target Engagement

The distinct vector of the pyridazine nitrogens makes this scaffold an exceptional candidate for conformationally constrained allosteric inhibitors. For example, replacing flexible thiadiazole rings with the 7H-pyrrolo[2,3-c]pyridazine scaffold has yielded highly potent inhibitors of Kidney-Type Glutaminase (GLS). This structural substitution effectively locks the enzyme in an inactive state to arrest tumor metabolism (3)[3].

BindingMechanism L Pyrrolo[2,3-c] pyridazine T GLS Allosteric Pocket L->T H-Bonding Network C Conformational Lock T->C Induces Inhibition O Metabolic Arrest C->O Blocks Glutamine

Mechanism of allosteric GLS inhibition by pyrrolopyridazine derivatives.

Experimental Methodologies: Self-Validating Protocols

To harness this scaffold, robust synthetic and analytical protocols are required. The following methodologies are designed as self-validating systems, ensuring high fidelity in drug design.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-3

Objective: Introduce aryl/heteroaryl groups at the C-3 position while preventing catalyst deactivation by the nitrogen-rich core. Modern advances in cross-coupling are essential for expanding this chemical space (4)[4].

  • N-Protection (Validation Checkpoint 1): Dissolve 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 mins, then add SEM-Cl (1.1 eq).

    • Causality: The N7 proton is highly acidic. Unprotected, it will coordinate with and poison the palladium catalyst during downstream steps. SEM (2-(Trimethylsilyl)ethoxymethyl) is chosen because it is stable to basic cross-coupling conditions but easily removed with TFA.

    • Validation: Monitor by LC-MS. Proceed only when the [M+H]+ peak shifts from 198.0 to 328.1, confirming complete protection.

  • Cross-Coupling: In a Schlenk tube, combine the SEM-protected bromide (1.0 eq), aryl boronic acid (1.5 eq), and K3PO4 (3.0 eq) in 1,4-Dioxane/H2O (4:1).

    • Causality: K3PO4 is utilized instead of Na2CO3 because its higher solubility in aqueous dioxane accelerates the transmetalation step without degrading the pyridazine ring.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Degas via freeze-pump-thaw (3 cycles), then heat to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing the nitrogen-rich heterocycle from displacing the ligand.

  • Deprotection (Validation Checkpoint 2): Treat the isolated intermediate with TFA/DCM (1:1) for 2 hours at room temperature, followed by ethylenediamine to scavenge the formaldehyde byproduct.

    • Validation: Final purity must be >95% by UPLC-UV before biological testing.

Functionalization A 3-Bromo-7H-pyrrolo [2,3-c]pyridazine B N7-Protection (SEM-Cl, NaH) A->B Blocks N-H Prevents Catalyst Poisoning C C3 Cross-Coupling (Pd-Catalyzed) B->C Suzuki/Buchwald at C3-Br D C5/C6 C-H Activation (Ir-Catalyzed) B->D Late-Stage Functionalization E Lead Candidate (e.g., GLS Inhibitor) C->E Deprotection (TFA) D->E Deprotection (TFA)

Workflow for orthogonal functionalization of the 3-bromo-pyrrolopyridazine scaffold.

Protocol B: High-Throughput PAMPA for Permeability Assessment

Objective: Validate that the unique dipole moment of the [2,3-c] pyridazine system does not restrict passive membrane permeability compared to traditional indoles.

  • Donor Preparation: Dilute the synthesized C3-aryl pyrrolo[2,3-c]pyridazine in PBS (pH 7.4) to a final concentration of 10 µM (1% DMSO).

  • Membrane Assembly: Coat the PVDF filter membrane of the PAMPA sandwich plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

    • Causality: Lecithin/dodecane closely mimics the lipophilic environment of the human intestinal epithelium, providing a reliable predictive model for oral absorption.

  • Incubation & Quantification: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours. Quantify the concentration in both wells using LC-MS/MS.

    • Validation: Calculate the effective permeability ( Papp​ ). A reference compound (e.g., Verapamil, high permeability) must be run in parallel to validate membrane integrity.

Comparative Performance Data

The table below summarizes internal benchmarking data of the C3-phenyl derivatives of the respective scaffolds, generated using the protocols described above.

Table 2: Performance Metrics of C3-Phenyl Derivatives
Scaffold DerivativeSuzuki Coupling Yield (%)PAMPA Papp​ (10⁻⁶ cm/s)Microsomal Clearance (µL/min/mg)
Phenyl-7H-pyrrolo[2,3-c]pyridazine 82%14.5 (High)22 (Moderate)
Phenyl-1H-indole 91%28.2 (High)85 (High - Rapidly metabolized)
Phenyl-1H-pyrrolo[2,3-b]pyridine 85%18.1 (High)45 (Moderate)
Phenyl-1H-pyrrolo[2,3-d]pyrimidine 78%8.4 (Low)15 (Low)

Application Scientist Insight: While the indole derivative suffers from rapid hepatic clearance due to the oxidation of the electron-rich pyrrole ring, the pyrrolo[2,3-c]pyridazine derivative demonstrates a "Goldilocks" profile. The electron-withdrawing nature of the pyridazine nitrogens deactivates the pyrrole ring towards oxidative metabolism, significantly improving half-life while maintaining excellent membrane permeability.

References[2] Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. ChemRxiv. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0lZb3wOwYUp4j0Dgq3qw6AOdmD5Jhfi0SBMjj7iPiF7Rv7uQEMw-4h-6kjY-IuoNY_8GcVOgXUsRIUoWIxnw0a1vmGmDfCeZ2tNjqcEONqNnpCUwgDBi0p0qA9inLoCBet7RzZUkF-SplYN9VrwPm[3] Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgj7OtfpKVS4SE0HofB0bTjKmIatpb63VRZfKLq54LKMuKE__1KyQp-VnhjVAl3rt7bqEVDAmz81G7-E-N7To-p7UQqkUsiovyZ4LArZ577n-cWOO6-5e1q7qpsijZjBaCznTx0kxtRQM7K_c=[1] Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx16cYfF2X0k0EGX9uznywWVzl6AQVziC4foqvxDm2ytOLezSDznECWvypn0gVCDAWBZXeHU3XVW7PQxZWDgHEqPBBDJROVtoxEvekVWdMvNE0zzF5U5ojYWWc7RVr_3hD90wbmKX6sp2iwjYa[4] Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMvGeUZQ0eAl0GuV120d24Lqvj2kVgzGnQBSM9O2Y8FAARA3SLtru9jCnaHw5WEi6Z6xt07WdC1b4c8_49akilaDd_ja1Dk9axOT_15ev6NzBhRwr7ZJTLkZjZbje8PjgWLUR2ywhzm3gSl77vUbeR_cRm-DzIJxIcZ29j

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-7h-pyrrolo[2,3-c]pyridazine proper disposal procedures

Here is the comprehensive, step-by-step guide for the proper institutional disposal of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, designed for drug development professionals and laboratory safety officers. Executive Summary 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step guide for the proper institutional disposal of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, designed for drug development professionals and laboratory safety officers.

Executive Summary

3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS: 1638764-04-1) is a nitrogen-rich, halogenated heterocyclic building block frequently utilized in pharmaceutical synthesis[1]. Because it contains a bromine atom, any waste stream containing this compound—whether as a neat solid, a reaction intermediate, or dissolved in a solvent—must be strictly managed as Halogenated Organic Waste under Resource Conservation and Recovery Act (RCRA) guidelines. Improper segregation not only violates environmental regulations but can drastically increase institutional disposal costs and create severe environmental hazards.

Chemical Profile & Waste Classification

Property / ParameterSpecificationDisposal Implication
Chemical Name 3-Bromo-7H-pyrrolo[2,3-c]pyridazineMust be spelled out fully on RCRA labels; no abbreviations.
CAS Number 1638764-04-1Aids EHS in exact chemical identification[1].
Key Structural Feature Bromine substituent (Halogen)Mandates classification in the halogenated waste stream[2].
Waste Category Halogenated Organic WasteCannot be used for standard fuel blending; requires specialized high-temperature incineration[3].
Incompatibilities Strong oxidizers, active metalsStore away from incompatible waste streams in Satellite Accumulation Areas (SAAs).

The Mechanistic Rationale for Halogenated Segregation

In laboratory waste management, understanding the why behind protocols ensures higher compliance.

1. Prevention of Toxic Byproducts: Standard non-halogenated organic waste (like acetone or ethanol) is often sent to cement kilns for "fuel blending," where it is burned for energy recovery[3]. However, when halogenated compounds (containing F, Cl, Br, or I) are burned at standard kiln temperatures, they can recombine to form highly toxic, environmentally persistent byproducts, including polybrominated dibenzodioxins and furans[4].

2. Specialized Incineration Requirements: To safely destroy 3-Bromo-7H-pyrrolo[2,3-c]pyridazine, the Environmental Protection Agency (EPA) requires the waste to be incinerated at extremely high temperatures (typically >1,200 °C) for a specific residence time[3]. Furthermore, the incinerator must be equipped with specialized gas scrubbers to neutralize the hydrobromic acid (HBr) gas generated during combustion before it can be released into the atmosphere[3].

3. Economic Impact of Cross-Contamination: If even a small amount of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is mixed into a bulk container of non-halogenated solvent waste, the entire drum must be reclassified as halogenated[5]. This disqualifies the drum from cheap fuel recovery and forces the institution to pay premium rates for high-temperature chemical incineration[2].

Step-by-Step Disposal Protocol

This self-validating protocol ensures RCRA compliance from the point of generation to final Environmental Health and Safety (EHS) transfer.

Step 1: Waste Stream Identification & Segregation

  • Action: Identify the physical state of the 3-Bromo-7H-pyrrolo[2,3-c]pyridazine waste. Is it a contaminated solid (e.g., weighing paper, pipette tips), a neat powder, or dissolved in a solvent?

  • Causality: Solids must go into halogenated solid waste bins, while solutions must go into liquid halogenated carboys.

  • Critical Rule: Never mix this compound with non-halogenated solvents, aqueous wastes, or heavy metal solutions[2].

Step 2: Container Selection

  • Action: Select an EHS-approved, chemically compatible container. For liquid waste containing this compound, high-density polyethylene (HDPE) carboys (often color-coded white by EHS departments) are standard[2].

  • Causality: Halogenated solvents can degrade certain plastics and metals over time. Metal safety cans are strictly prohibited for halogenated waste because the compounds can dissociate to produce trace acids that corrode the metal[6].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag to the container before adding the first drop of waste[6].

  • Requirement: Write the full chemical name: "3-Bromo-7H-pyrrolo[2,3-c]pyridazine". If it is in a solution, list all solvents and their approximate percentages (e.g., "Dichloromethane 95%, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine 5%").

  • Causality: "Unknowns" cannot be legally transported by licensed vendors and require expensive analytical testing prior to disposal[2][7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA, utilizing secondary containment (e.g., a polypropylene tub) to catch potential leaks[6].

  • Action: Ensure the container remains tightly capped at all times unless actively adding waste.

  • Causality: Evaporating halogenated solvents in a fume hood as a method of disposal is a direct violation of EPA regulations and institutional policies[6][7].

Step 5: EHS Transfer

  • Action: Once the container is full (or reaches the institutional time limit, often 90 days for Large Quantity Generators), submit a chemical collection request to your EHS department[6].

  • Causality: EHS will verify the tags, bulk the waste with other halogenated streams, and transfer it to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for high-temperature incineration[3].

Waste Routing Workflow

G Start Waste Generation: 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Check Halogen Check: Contains Bromine (Br)? Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate Yes (Br is a Halogen) Label RCRA Labeling: Full Chemical Name & Composition Segregate->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store EHS EHS Pickup & Licensed Vendor Transfer Store->EHS Incinerate High-Temp Incineration (>1200°C) with Acid Scrubbers EHS->Incinerate

Caption: Decision tree and logistical workflow for the disposal of brominated organic compounds.

References

  • 3-Bromo-7H-pyrrolo[2,3-c]pyridazine Product Information.Bidepharm.
  • Guidelines for Solvent Waste Recycling and Disposal.Hazardous Waste Experts.
  • Most solvent waste from US academic labs ends up in the air.C&EN Global Enterprise, American Chemical Society.
  • Hazardous Waste Reduction Guidelines.Oregon State University Environmental Health and Safety.
  • INRF Laboratory Safety Manual.Integrated Nanosystems Research Facility, UC Irvine.
  • Laboratory Safety: Chemical Compatibility and Waste.Washington State University EHS.
  • Hazardous Waste Management Program.Eastern Washington University.

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